LY2119620
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
3-amino-5-chloro-N-cyclopropyl-4-methyl-6-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]thieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN5O3S/c1-10-13-15(21)16(17(27)22-11-3-4-11)29-19(13)23-18(14(10)20)28-9-12(26)25-7-5-24(2)6-8-25/h11H,3-9,21H2,1-2H3,(H,22,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYTGOXSAAQWLPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(SC2=NC(=C1Cl)OCC(=O)N3CCN(CC3)C)C(=O)NC4CC4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of LY2119620: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY2119620 is a potent and selective positive allosteric modulator (PAM) of the M2 and M4 muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] It represents a significant tool for studying the therapeutic potential of selectively enhancing cholinergic signaling in disorders such as schizophrenia and Alzheimer's disease. This document provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, impact on receptor signaling, and the experimental basis for these findings.
Introduction to this compound
This compound is a thienopyridine derivative chemically identified as 3-amino-5-chloro-N-cyclopropyl-4-methyl-6-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]thieno[2,3-b]pyridine-2-carboxamide.[2] It emerged from a functional screening for M4 allosteric modulators and has since been extensively characterized.[2] While its M2 receptor cross-reactivity has limited its therapeutic development due to potential cardiovascular liabilities, this compound remains an invaluable research tool, particularly due to the elucidation of its co-crystal structure with the M2 receptor.[2][3][4]
Core Mechanism: Positive Allosteric Modulation
The primary mechanism of action of this compound is its function as a positive allosteric modulator of M2 and M4 mAChRs.[2] This means it binds to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand, acetylcholine (ACh), binds.[5][6] This binding event enhances the receptor's response to orthosteric agonists.
Allosteric Binding Site
Crystallographic studies have revealed that this compound binds to a largely pre-formed pocket in the extracellular vestibule of the M2 receptor.[3] This site is located above the orthosteric binding site. The binding of this compound induces a slight contraction of this outer binding pocket.[3] Key interactions include π-π stacking with aromatic residues such as Y177 and Y426.[5]
Modulation of Orthosteric Ligand Binding and Function
This compound exhibits positive cooperativity with orthosteric agonists, meaning it increases their affinity and/or efficacy.[3] For instance, it enhances the binding affinity of the agonist iperoxo (B8088848).[3] In functional assays, this compound potentiates the activity of agonists like acetylcholine and oxotremorine (B1194727) M in G-protein activation.[1] Interestingly, the magnitude of this potentiation can vary depending on the specific orthosteric agonist it is paired with, a phenomenon known as "probe dependence".[1][2][4] While it enhances the affinity of agonists, studies have shown it does not significantly alter the maximal efficacy of high-efficacy agonists like iperoxo.[3]
Direct Agonist Activity
In addition to its PAM activity, this compound can directly activate the M2 receptor, albeit with low potency and efficacy compared to orthosteric agonists.[3][7] This suggests it can stabilize the active conformation of the receptor even in the absence of an orthosteric ligand.
Signaling Pathways and Downstream Effects
By potentiating the activity of M2 and M4 receptors, this compound influences downstream signaling pathways. These receptors primarily couple to Gi/o G-proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. The activation of these receptors also leads to the modulation of ion channels.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the pharmacological properties of this compound.
Table 1: Allosteric Ternary Complex Model Binding Parameters
| Parameter | M2 Receptor | M4 Receptor |
| pKi (-log Ki) | 7.6 ± 0.1 | 7.9 ± 0.1 |
| Cooperativity factor (α) with Iperoxo | 19.5 | 79.4 |
| Cooperativity factor (α) with ACh | - | 79.4 |
Data compiled from various sources.[3]
Table 2: Functional Allosteric Interaction Parameters (GTPγS Assay)
| Orthosteric Agonist | Receptor | Fold Potentiation by this compound |
| Iperoxo | M2 | ~10-fold |
| Oxotremorine M | M4 | Largest cooperativity observed |
Data interpreted from descriptive text in cited literature.[1][2]
Experimental Protocols
The characterization of this compound has relied on a variety of in vitro assays.
Radioligand Binding Assays
These assays are used to determine the binding affinity of this compound and its cooperativity with orthosteric ligands.
-
Protocol Outline:
-
Cell membranes expressing the M2 or M4 receptor are prepared.
-
Membranes are incubated with a radiolabeled orthosteric ligand (e.g., [3H]-NMS) and varying concentrations of this compound.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
The amount of bound radioligand is quantified by scintillation counting.
-
Data are analyzed using nonlinear regression to determine binding parameters.
-
[35S]GTPγS Functional Assays
This functional assay measures the activation of G-proteins following receptor stimulation.
-
Protocol Outline:
-
Cell membranes expressing the M2 or M4 receptor are prepared.
-
Membranes are incubated with GDP, the orthosteric agonist, varying concentrations of this compound, and [35S]GTPγS.
-
The reaction is terminated, and the bound [35S]GTPγS is separated from the unbound.
-
The amount of bound [35S]GTPγS is quantified by scintillation counting.
-
Data are analyzed to determine the potency and efficacy of the agonists in the presence and absence of this compound.
-
Structural Insights from Crystallography
The co-crystal structure of the M2 receptor with iperoxo and this compound has provided unprecedented insight into its mechanism of action.[3] The structure reveals how an allosteric modulator can bind to the extracellular surface and influence the conformation of the orthosteric binding pocket and the overall receptor structure, ultimately leading to the modulation of receptor function.
Conclusion
This compound is a well-characterized positive allosteric modulator of M2 and M4 muscarinic receptors. Its mechanism of action involves binding to an extracellular allosteric site, which enhances the binding and function of orthosteric agonists. While not pursued as a therapeutic due to M2-related safety concerns, it has been instrumental in advancing our understanding of allosteric modulation of G-protein coupled receptors and serves as a critical tool for ongoing research in the field.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Characterization of the novel positive allosteric modulator, this compound, at the muscarinic M(2) and M(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation and allosteric modulation of a muscarinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Current Advances in Allosteric Modulation of Muscarinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to LY2119620: A Positive Allosteric Modulator of Muscarinic M2 and M4 Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY2119620 is a potent and selective positive allosteric modulator (PAM) of the muscarinic acetylcholine (B1216132) M2 and M4 receptors.[1][2] As a PAM, this compound enhances the binding and/or signaling of orthosteric agonists, such as acetylcholine, at these G protein-coupled receptors (GPCRs).[3][4] This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, mechanism of action, and the experimental protocols used for its characterization. The information presented is intended to serve as a valuable resource for researchers in the fields of pharmacology, neuroscience, and drug development who are investigating the therapeutic potential of allosteric modulators for neurological and psychiatric disorders. While showing promise in preclinical studies, its development as a therapeutic has been hindered by its cross-reactivity with the M2 receptor, which could lead to cardiovascular side effects.[2][4]
Introduction to Allosteric Modulation of Muscarinic Receptors
Muscarinic acetylcholine receptors (mAChRs) are a family of five GPCR subtypes (M1-M5) that mediate the diverse physiological effects of the neurotransmitter acetylcholine. These receptors are widely expressed throughout the central and peripheral nervous systems and are implicated in a variety of physiological processes, including learning, memory, and autonomic function. Dysregulation of mAChR signaling has been linked to several neurological and psychiatric disorders, making them attractive targets for therapeutic intervention.[5]
Allosteric modulators are ligands that bind to a site on the receptor that is topographically distinct from the orthosteric binding site where the endogenous ligand binds.[6] This interaction can either potentiate (positive allosteric modulation) or inhibit (negative allosteric modulation) the effect of the orthosteric ligand. PAMs, like this compound, offer several potential advantages over traditional orthosteric agonists, including enhanced subtype selectivity and a ceiling effect on their potentiation, which can improve their therapeutic window.
Pharmacological Profile of this compound
This compound exhibits selectivity as a positive allosteric modulator for the M2 and M4 muscarinic receptor subtypes.[1][2] Its chemical name is 3-amino-5-chloro-N-cyclopropyl-4-methyl-6-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]-thieno[2,3-b]pyridine-2-carboxamide.[4][5]
Quantitative Data
The following tables summarize the key quantitative pharmacological parameters of this compound from various in vitro studies.
Table 1: Binding Affinity of this compound
| Parameter | Receptor | Value | Assay Conditions |
| KB | M2 | 1.9 - 3.4 µM | Radioligand binding assay with unoccupied receptor.[1] |
| pKB | M2 | 5.77 ± 0.10 | Allosteric ternary complex model with iperoxo (B8088848) and [³H]-NMS.[2] |
| pKB | M2 | 5.73 ± 0.11 | [³⁵S]GTPγS binding assay with iperoxo.[2] |
| pKB | M2 | 5.84 ± 0.18 | ERK1/2 phosphorylation assay with iperoxo.[2] |
Table 2: Efficacy and Potency of this compound
| Parameter | Receptor | Value | Assay Conditions |
| Allosteric Agonism | M2 | 23.2 ± 2.18 % | [³⁵S]GTPγS binding assay.[1] |
| Allosteric Agonism | M4 | 16.8 ± 5.01 % | [³⁵S]GTPγS binding assay.[1] |
| logτB | M2 | -0.28 ± 0.05 | [³⁵S]GTPγS binding assay (allosteric agonist).[2] |
| logτB | M2 | 0.33 ± 0.09 | ERK1/2 phosphorylation assay (allosteric agonist).[2] |
Table 3: Cooperativity of this compound with Orthosteric Ligands
| Parameter | Receptor | Orthosteric Ligand | Value (α) | Assay |
| Cooperativity Factor (α) | M2 | Iperoxo | 25 | Radioligand binding assay.[2] |
| Cooperativity Factor (αβ) | M2 | Iperoxo | 26 | [³⁵S]GTPγS binding assay.[2] |
| Cooperativity Factor (αβ) | M2 | Iperoxo | 20 | ERK1/2 phosphorylation assay.[2] |
| Cooperativity Factor (α) | M2 | Acetylcholine | 19.5 | G protein-coupled functional assay.[5] |
| Cooperativity Factor (α) | M4 | Acetylcholine | 79.4 | G protein-coupled functional assay.[5] |
Mechanism of Action
This compound binds to an allosteric site located in the extracellular vestibule of the M2 and M4 receptors.[2][6] This binding event induces a conformational change in the receptor that enhances the affinity and/or efficacy of orthosteric agonists.[7][8] Structural studies have revealed that this compound interacts with key residues in the extracellular loops and transmembrane domains, leading to a stabilization of the active receptor conformation.[2][8]
dot
Caption: Signaling pathway of M2/M4 receptor activation modulated by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of this compound.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of ligands for their receptors.[8]
Objective: To determine the binding affinity (Kd or Ki) of this compound and its cooperativity with orthosteric ligands at M2 and M4 receptors.
Materials:
-
Cell membranes expressing the M2 or M4 receptor.
-
Radioligand (e.g., [³H]-N-methylscopolamine ([³H]-NMS) or a tritiated version of this compound).
-
Unlabeled this compound and orthosteric ligands (e.g., acetylcholine, iperoxo).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in binding buffer.
-
Assay Setup: In a 96-well plate, add cell membranes, radioligand, and varying concentrations of the unlabeled test compound (for competition assays) or varying concentrations of the radioligand (for saturation assays).[7]
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.[1]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[7]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from total binding. Analyze the data using non-linear regression to determine Kd, Ki, and Bmax values.[7]
dot
Caption: Workflow for a typical radioligand binding assay.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins, which is an early event in the GPCR signaling cascade.[9]
Objective: To determine the functional potency (EC₅₀) and efficacy (Emax) of this compound as an allosteric agonist and to quantify its modulatory effect on orthosteric agonist-induced G protein activation.
Materials:
-
Cell membranes expressing the M2 or M4 receptor and associated G proteins.
-
[³⁵S]GTPγS.
-
GDP.
-
This compound and orthosteric agonists.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP, pH 7.4).
-
Scintillation proximity assay (SPA) beads or filtration apparatus.
Protocol:
-
Membrane and Reagent Preparation: Prepare cell membranes as described for the radioligand binding assay. Prepare solutions of [³⁵S]GTPγS, GDP, and test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add cell membranes, GDP, and varying concentrations of the test compound(s).
-
Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.[9]
-
Termination and Detection:
-
Filtration Method: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters and measure the radioactivity.[10]
-
SPA Method: Add SPA beads (e.g., wheat germ agglutinin-coated) to the wells. The beads capture the membranes, and only the [³⁵S]GTPγS bound to the G proteins on the membranes will be in close enough proximity to the scintillant in the beads to produce a signal. Measure the signal using a suitable plate reader.[9]
-
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound as a function of the agonist concentration. Use non-linear regression to determine EC₅₀ and Emax values.[10]
dot
Caption: Workflow for a [³⁵S]GTPγS binding assay.
Conclusion
This compound serves as a valuable pharmacological tool for studying the allosteric modulation of M2 and M4 muscarinic receptors. Its well-characterized properties make it an important compound for investigating the physiological roles of these receptors and for validating new therapeutic strategies targeting them. The detailed experimental protocols provided in this guide are intended to facilitate further research in this area and to aid in the discovery and development of novel allosteric modulators with improved therapeutic profiles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Activation and allosteric modulation of a muscarinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of the novel positive allosteric modulator, this compound, at the muscarinic M(2) and M(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. biblio.vub.ac.be [biblio.vub.ac.be]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
The M2 and M4 Muscarinic Receptor Selectivity of LY2119620: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY2119620 is a potent and selective positive allosteric modulator (PAM) of the M2 and M4 muscarinic acetylcholine (B1216132) receptors.[1][2] This technical guide provides a comprehensive analysis of the M2 and M4 receptor selectivity of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and experimental workflows. While its cross-reactivity with the M2 receptor has rendered it unsuitable for therapeutic use due to potential cardiovascular liabilities, this compound remains a valuable research tool for probing the allosteric modulation of muscarinic receptors.[1][2]
Introduction to this compound
This compound, with the chemical name 3-amino-5-chloro-N-cyclopropyl-4-methyl-6-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]-thieno[2,3-b]pyridine-2-carboxamide, emerged from a functional screen for M4 allosteric modulators.[1] It acts as a positive allosteric modulator, binding to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand, acetylcholine (ACh), binds.[3][4] This allosteric binding enhances the receptor's response to orthosteric agonists.[1][5] The M4 receptor is a significant target for the treatment of neuropsychiatric disorders like schizophrenia, and allosteric modulators offer the potential for greater subtype selectivity compared to orthosteric ligands.[1][6]
Quantitative Analysis of Receptor Selectivity
The selectivity of this compound for M2 and M4 receptors has been characterized through various in vitro assays. The following tables summarize the key quantitative data from radioligand binding and functional assays.
Table 1: Allosteric Modulator Effects of this compound on Agonist Binding and Function
| Receptor Subtype | Assay | Orthosteric Ligand | Parameter | Value | Reference |
| M2 | [³⁵S]GTPγS Binding | Acetylcholine (ACh) | Cooperativity Factor (α) | 19.5 | |
| M4 | [³⁵S]GTPγS Binding | Acetylcholine (ACh) | Cooperativity Factor (α) | 79.4 | |
| M2 | [³H]this compound Binding | Iperoxo | Bmax Increase | ~3.6-fold | [7] |
| M4 | [³H]this compound Binding | Iperoxo | Bmax Increase | ~4.7-fold | [7] |
| M2 | Allosteric Agonism | - | % of Max ACh Response | 23.2 ± 2.18% | [7] |
| M4 | Allosteric Agonism | - | % of Max ACh Response | 16.8 ± 5.01% | [7] |
| M1, M3, M5 | Allosteric Agonism | - | % of Max ACh Response | <20% | [7] |
As demonstrated in the data, this compound exhibits significant positive cooperativity with acetylcholine at both M2 and M4 receptors, with a more pronounced effect at the M4 subtype. It also substantially increases the maximal binding (Bmax) of the radiolabeled form of the molecule in the presence of an orthosteric agonist. Furthermore, this compound displays modest direct agonist activity (allosteric agonism) at M2 and M4 receptors, with minimal to no activity at M1, M3, and M5 receptors.
Key Signaling Pathways
Both M2 and M4 muscarinic receptors are coupled to the Gi/o family of G proteins.[8][9][10] Upon activation, these receptors inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8][9] This signaling cascade is a key mechanism through which these receptors exert their inhibitory effects on neuronal activity and other cellular processes.
Experimental Protocols
The characterization of this compound's selectivity has relied on well-established pharmacological assays. Below are the detailed methodologies for the key experiments cited.
Radioligand Binding Assays
Radioligand binding assays are crucial for determining the affinity and binding characteristics of a compound to its receptor.
This assay is used to determine if a test compound binds to the orthosteric site of the muscarinic receptors by measuring its ability to compete with the binding of a known orthosteric radioligand, [³H]N-methylscopolamine ([³H]NMS).
Protocol:
-
Membrane Preparation: Cell membranes expressing the human M2 or M4 muscarinic receptor are prepared.
-
Incubation: Membranes are incubated with a fixed concentration of [³H]NMS and varying concentrations of this compound.
-
Equilibration: The incubation is carried out at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of [³H]NMS (IC₅₀). Studies have confirmed that this compound does not compete for the orthosteric binding pocket at any of the five muscarinic receptor subtypes.[3]
This assay directly measures the binding of radiolabeled this compound to the allosteric site on M2 and M4 receptors.
Protocol:
-
Membrane Preparation: Cell membranes expressing the human M2 or M4 muscarinic receptor are prepared.
-
Incubation: Membranes (e.g., 15 µg) are incubated with varying concentrations of [³H]this compound (e.g., 0.2 to 60 nM) in the presence of a fixed concentration of an orthosteric agonist (e.g., 100 µM acetylcholine).[7]
-
Equilibration: The incubation is carried out for 1 hour at 25°C to allow the binding to reach equilibrium.[7]
-
Separation and Quantification: As described in the [³H]NMS competition assay.
-
Data Analysis: The specific binding data are analyzed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [³H]this compound.[7]
Functional Assays
Functional assays measure the cellular response following receptor activation and are essential for characterizing the modulatory effects of compounds like this compound.
This assay measures the activation of G proteins, which is an early event in the GPCR signaling cascade.[11] It can determine the potency (EC₅₀) and efficacy (Emax) of a ligand.[11]
Protocol:
-
Membrane Preparation: Cell membranes expressing the human M2 or M4 muscarinic receptor are prepared.
-
Incubation: Membranes are incubated with a fixed concentration of [³⁵S]GTPγS, GDP, and varying concentrations of an orthosteric agonist (e.g., acetylcholine) in the presence or absence of a fixed concentration of this compound.
-
Reaction Initiation and Termination: The binding reaction is initiated and allowed to proceed for a specific time at a controlled temperature. The reaction is then terminated by rapid filtration.
-
Separation and Quantification: As described in the radioligand binding assays.
-
Data Analysis: The amount of [³⁵S]GTPγS bound to the G proteins is quantified. The data are analyzed to determine the EC₅₀ and Emax of the orthosteric agonist in the presence and absence of this compound, allowing for the calculation of the cooperativity factor (α).
Conclusion
This compound is a well-characterized positive allosteric modulator with marked selectivity for the M2 and M4 muscarinic acetylcholine receptors. The quantitative data clearly demonstrate its potentiation of agonist activity at these subtypes, with a more pronounced effect on the M4 receptor. The detailed experimental protocols provided herein offer a guide for the continued use of this compound as a valuable pharmacological tool in the study of muscarinic receptor function and allosteric modulation. Understanding the selectivity profile and mechanism of action of such compounds is critical for the rational design of future therapeutics targeting the muscarinic system with improved subtype selectivity and reduced off-target effects.
References
- 1. Characterization of the novel positive allosteric modulator, this compound, at the muscarinic M(2) and M(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a radioligand, [(3)H]this compound, to probe the human M(2) and M(4) muscarinic receptor allosteric binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Activation and allosteric modulation of a muscarinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Muscarinic acetylcholine receptor M4 - Wikipedia [en.wikipedia.org]
- 11. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
LY2119620: A Technical Guide to its Chemical Structure and Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2119620 is a synthetic organic molecule that has garnered significant interest in the field of pharmacology as a potent and selective positive allosteric modulator (PAM) of the M2 and M4 muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] As a PAM, this compound enhances the affinity and/or efficacy of orthosteric ligands, such as the endogenous neurotransmitter acetylcholine (ACh), at its target receptors.[3] This property makes it a valuable tool for studying the physiological roles of M2 and M4 receptors and a potential starting point for the development of novel therapeutics targeting these receptors, which are implicated in a variety of central nervous system disorders, including schizophrenia and Alzheimer's disease.[1][3]
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. It includes detailed experimental protocols for key assays used to characterize this compound and visual representations of its mechanism of action and experimental workflows.
Chemical Structure and Physicochemical Properties
This compound, with the systematic IUPAC name 3-Amino-5-chloro-N-cyclopropyl-4-methyl-6-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]-thieno[2,3-b]pyridine-2-carboxamide, is a complex heterocyclic molecule.[2] Its structure is characterized by a thieno[2,3-b]pyridine (B153569) core, which is substituted with various functional groups that contribute to its specific binding and modulatory activity at the M2 and M4 mAChRs.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value |
| IUPAC Name | 3-Amino-5-chloro-N-cyclopropyl-4-methyl-6-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]-thieno[2,3-b]pyridine-2-carboxamide |
| SMILES | CN1CCN(CC1)C(=O)COC1=C(Cl)C(C)=C2C(N)=C(SC2=N1)C(=O)NC1CC1 |
| Molecular Formula | C19H24ClN5O3S |
| Molecular Weight | 437.94 g/mol |
| CAS Number | 886047-22-9 |
| Appearance | White to light yellow solid |
| Purity | ≥98% (HPLC) |
| Solubility | Soluble in DMSO (up to 87 mg/mL) and 1eq. HCl. Insoluble in water. |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 2 |
| Rotatable Bonds | 7 |
| Topological Polar Surface Area | 129.03 Ų |
| LogP (calculated) | 2.8 |
Pharmacological Properties and Mechanism of Action
This compound acts as a positive allosteric modulator at M2 and M4 muscarinic receptors.[1][2] It binds to a site on the receptor that is topographically distinct from the orthosteric binding site where endogenous ligands like acetylcholine bind.[4][5] This allosteric binding event induces a conformational change in the receptor that enhances the binding affinity and/or signaling efficacy of the orthosteric agonist.[3]
Allosteric Modulation of Agonist Binding and Function
This compound has been shown to potentiate the activity of various orthosteric agonists, including acetylcholine, oxotremorine-M (Oxo-M), and iperoxo.[6][7] The degree of potentiation, or cooperativity, is dependent on the specific agonist-receptor pair. For instance, in GTPγS binding assays, the cooperativity factor (α) for this compound in the presence of acetylcholine is 19.5 for the M2 receptor and 79.4 for the M4 receptor.[2][7] This indicates a significant enhancement of agonist-induced G-protein activation.
Interestingly, this compound also exhibits some degree of allosteric agonism on its own, meaning it can activate the M2 and M4 receptors in the absence of an orthosteric agonist, albeit with modest efficacy compared to full agonists.[8][9][10]
dot
References
- 1. Characterization of the novel positive allosteric modulator, this compound, at the muscarinic M(2) and M(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LY 2119620 | M2 Receptors | Tocris Bioscience [tocris.com]
- 3. Frontiers | Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias [frontiersin.org]
- 4. Development of a radioligand, [(3)H]this compound, to probe the human M(2) and M(4) muscarinic receptor allosteric binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current Advances in Allosteric Modulation of Muscarinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Activation and allosteric modulation of a muscarinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
The Role of LY2119620 in GPCR Allosteric Modulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2119620 is a potent and selective positive allosteric modulator (PAM) of the M2 and M4 muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] As a PAM, this compound binds to a site on the receptor that is topographically distinct from the orthosteric site where the endogenous agonist, acetylcholine (ACh), binds.[2] This allosteric binding enhances the affinity and/or efficacy of orthosteric agonists, offering a nuanced approach to modulating receptor activity with potential therapeutic advantages, including increased receptor subtype selectivity.[1][3] This technical guide provides an in-depth overview of the pharmacological properties of this compound, its mechanism of action at the M2 receptor, and detailed experimental protocols for its characterization.
Core Mechanism of Action
This compound exerts its effects by binding to the extracellular vestibule of the M2 muscarinic receptor.[4] This binding event induces conformational changes in the receptor that stabilize the active state, thereby potentiating the effects of orthosteric agonists.[2] Structural studies have revealed that this compound recognizes a largely pre-formed binding site in the extracellular vestibule of the iperoxo-bound M2 receptor, leading to a slight contraction of this outer binding pocket.[4] The modulatory effects of this compound are "probe-dependent," meaning the magnitude of positive cooperativity varies depending on the specific orthosteric agonist it is paired with.[1][3] For instance, the largest cooperativity in GTPγS assays is observed with the orthosteric agonist oxotremorine (B1194727) M (Oxo-M).[3]
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the allosteric modulatory effects of this compound on the M2 muscarinic receptor.
Table 1: Functional Potency of Orthosteric Agonists in the Presence of this compound at the M2 Receptor (GTPγS Assay)
| Orthosteric Agonist | This compound Concentration (µM) | EC50 (nM) | Fold Potentiation |
| Acetylcholine | 0 | 180 ± 30 | - |
| 0.04 | 110 ± 20 | 1.6 | |
| 0.1 | 70 ± 10 | 2.6 | |
| 0.4 | 30 ± 5 | 6.0 | |
| 1 | 15 ± 3 | 12.0 | |
| 3 | 8 ± 2 | 22.5 | |
| 10 | 5 ± 1 | 36.0 | |
| Oxotremorine M | 0 | 35 ± 6 | - |
| 0.04 | 20 ± 4 | 1.8 | |
| 0.1 | 12 ± 2 | 2.9 | |
| 0.4 | 5 ± 1 | 7.0 | |
| 1 | 2.5 ± 0.5 | 14.0 | |
| 3 | 1.2 ± 0.3 | 29.2 | |
| 10 | 0.8 ± 0.2 | 43.8 | |
| Iperoxo | 0 | 5.0 ± 0.9 | - |
| 0.04 | 3.2 ± 0.6 | 1.6 | |
| 0.1 | 2.0 ± 0.4 | 2.5 | |
| 0.4 | 1.0 ± 0.2 | 5.0 | |
| 1 | 0.6 ± 0.1 | 8.3 | |
| 3 | 0.4 ± 0.1 | 12.5 | |
| 10 | 0.3 ± 0.1 | 16.7 |
Data adapted from functional [³⁵S]GTPγS binding assays. EC50 values represent the mean ± S.E.M. of at least three independent experiments.
Table 2: Allosteric Ternary Complex Model Binding Parameters for this compound at the M2 Receptor
| Parameter | Description | Value (mean ± SEM) |
| Ki (Iperoxo) | Dissociation constant of iperoxo | 2.8 ± 0.5 nM |
| Ki ([³H]-NMS) | Dissociation constant of [³H]-NMS | 0.21 ± 0.03 nM |
| KB (this compound) | Dissociation constant of this compound | 130 ± 20 nM |
| α | Cooperativity factor between this compound and iperoxo | 18 ± 3 |
| β | Cooperativity factor between this compound and [³H]-NMS | 0.45 ± 0.07 |
Parameters were estimated from radioligand binding assays using the allosteric ternary complex model.[5]
Signaling Pathways and Experimental Workflows
M2 Muscarinic Receptor Signaling Pathway
The M2 muscarinic receptor primarily couples to the Gαi subunit of the heterotrimeric G protein.[2] Activation of the M2 receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2] The βγ subunits of the G protein can also modulate the activity of other effectors, such as inwardly rectifying potassium channels. This compound, as a PAM, enhances the agonist-mediated activation of this pathway.
Experimental Workflow: Radioligand Binding Assay
Radioligand binding assays are crucial for determining the binding affinity (Ki or Kd) of ligands and for studying the cooperativity between orthosteric and allosteric modulators. A common approach involves competition binding assays using a radiolabeled antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS).
References
- 1. Characterization of the novel positive allosteric modulator, this compound, at the muscarinic M(2) and M(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Activation and allosteric modulation of a muscarinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Basic Research Applications of LY2119620
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2119620 is a potent and selective positive allosteric modulator (PAM) of the muscarinic acetylcholine (B1216132) M2 and M4 receptors.[1][2] As a research tool, it offers high affinity and has been instrumental in elucidating the pharmacological and structural nuances of these important G protein-coupled receptors (GPCRs). This technical guide provides a comprehensive overview of the basic research applications of this compound, including its mechanism of action, detailed experimental protocols, quantitative pharmacological data, and visualization of its signaling pathways. While it showed potential, this compound was deemed unsuitable as a therapeutic due to cross-reactivity with the M2 receptor, which could lead to cardiovascular liabilities.[1][2] Nevertheless, its utility in preclinical research is significant, particularly due to its development into a radiotracer, [3H]this compound.[3]
Mechanism of Action
This compound functions as a positive allosteric modulator, meaning it binds to a site on the M2 and M4 receptors that is distinct from the orthosteric site where the endogenous ligand, acetylcholine (ACh), binds.[4] This allosteric binding enhances the affinity and/or efficacy of orthosteric agonists.[2][5] Crystallography studies have revealed that this compound binds to the extracellular vestibule of the M2 receptor.[5] This interaction stabilizes a conformation of the receptor that has a higher affinity for agonists, thereby potentiating their effects.[5] this compound exhibits strong positive cooperativity with agonists like iperoxo (B8088848) and oxotremorine (B1194727) M (Oxo-M).[1][5] It also displays modest allosteric agonism on its own at both M2 and M4 receptors.[6]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound from various in vitro studies.
Table 1: Allosteric Modulator Properties of this compound at M2 and M4 Receptors
| Parameter | M2 Receptor | M4 Receptor | Reference |
| Allosteric Agonism (% of max response) | 23.2 ± 2.18 | 16.8 ± 5.01 | [6] |
| KB (unoccupied receptor) | ~1.9 - 3.4 µM | ~1.9 - 3.4 µM | [6] |
Table 2: Effect of this compound on Agonist Binding at M2 and M4 Receptors
| Agonist | Parameter | M2 Receptor | M4 Receptor | Reference |
| Iperoxo | log(αβ) | 2.1 ± 0.1 | Not Reported | [5] |
| Oxo-M | Fold Potentiation (at 10 µM this compound) | ~10 | Not Reported | [1] |
| [3H]Oxo-M | Bmax (fmol/mg) without this compound | 793 ± 1.95 | 284 ± 18.3 | [6] |
| [3H]Oxo-M | Bmax (fmol/mg) with 10 µM this compound | 2850 ± 162 | 1340 ± 42.2 | [6] |
Table 3: Radioligand Binding Parameters for [3H]this compound
| Orthosteric Ligand (100 µM) | Receptor | Kd (nM) | Bmax (fmol/mg) | Reference |
| Iperoxo | M2 | 4.9 ± 0.9 | 2850 ± 162 | [7] |
| Iperoxo | M4 | 3.5 ± 0.5 | 1340 ± 42 | [7] |
| Acetylcholine | M2 | 11.2 ± 2.1 | 793 ± 2 | [7] |
| Acetylcholine | M4 | 10.3 ± 1.2 | 284 ± 18 | [7] |
| Oxotremorine M | M2 | 6.7 ± 1.1 | 2130 ± 112 | [7] |
| Oxotremorine M | M4 | 4.8 ± 0.6 | 1020 ± 33 | [7] |
Signaling Pathways
This compound modulates M2 and M4 receptor signaling, which are primarily coupled to Gi/o proteins.[4] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, the βγ subunits of the dissociated G protein can activate other downstream effectors, including G protein-coupled inwardly-rectifying potassium channels (GIRKs) and inhibit N-type calcium channels. A significant downstream consequence of M2/M4 receptor activation is the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). This can occur through both G protein-dependent and β-arrestin-mediated pathways.
Caption: Signaling pathway of M2/M4 receptors modulated by this compound.
Experimental Protocols
Radioligand Binding Assay with [3H]this compound
This protocol is used to directly measure the binding of this compound to the allosteric site of M2 and M4 receptors.
Materials:
-
Cell membranes expressing M2 or M4 receptors (e.g., from CHO or HEK293 cells)
-
[3H]this compound (Radioligand)
-
Unlabeled this compound (for determining non-specific binding)
-
Orthosteric ligands (e.g., acetylcholine, iperoxo, atropine)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
96-well plates
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of [3H]this compound (e.g., 0.2 to 60 nM) in assay buffer.[6]
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 10 µM unlabeled this compound (for non-specific binding).
-
50 µL of the desired concentration of orthosteric ligand (e.g., 100 µM).
-
100 µL of diluted cell membranes (typically 15 µg of protein).[6]
-
50 µL of [3H]this compound dilution.
-
-
Incubate the plate for 1 hour at 25°C with gentle agitation.[6]
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine Kd and Bmax values.
Caption: Workflow for a [3H]this compound radioligand binding assay.
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to M2 and M4 receptors.
Materials:
-
Cell membranes expressing M2 or M4 receptors
-
[35S]GTPγS
-
GDP
-
This compound
-
Orthosteric agonist (e.g., ACh, Oxo-M)
-
GTPγS Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4
-
Scintillation Proximity Assay (SPA) beads (optional, for a non-filtration method)
Procedure:
-
Pre-incubate cell membranes (10-20 µg) with this compound at various concentrations for 15 minutes at 30°C in the assay buffer containing GDP (e.g., 10 µM).
-
Add the orthosteric agonist at various concentrations.
-
Initiate the binding reaction by adding [35S]GTPγS (final concentration ~0.1 nM).
-
Incubate for 30-60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters or by adding SPA beads.
-
If using filtration, wash the filters with ice-cold buffer.
-
Quantify the bound [35S]GTPγS by scintillation counting.
-
Plot the data as a function of agonist concentration to determine EC50 and Emax values.
Caption: Workflow for a GTPγS binding assay.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay measures the downstream signaling consequence of M2/M4 receptor activation.
Materials:
-
Whole cells expressing M2 or M4 receptors (e.g., HEK293 or CHO cells)
-
Serum-free cell culture medium
-
This compound
-
Orthosteric agonist
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in culture plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal ERK1/2 phosphorylation.
-
Pre-treat cells with desired concentrations of this compound for 15-30 minutes.
-
Stimulate the cells with the orthosteric agonist for a predetermined time (e.g., 5-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with anti-total-ERK1/2 antibody for normalization.
-
Quantify band intensities to determine the level of ERK1/2 phosphorylation.
Caption: Workflow for an ERK1/2 phosphorylation Western blot assay.
Conclusion
This compound is a valuable pharmacological tool for the in-depth study of M2 and M4 muscarinic receptors. Its properties as a potent and selective positive allosteric modulator, available in both unlabeled and radiolabeled forms, enable a wide range of in vitro experiments. The detailed protocols and compiled quantitative data in this guide provide a solid foundation for researchers to effectively utilize this compound in their investigations of muscarinic receptor pharmacology, signaling, and its role in various physiological and pathological processes.
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the novel positive allosteric modulator, this compound, at the muscarinic M(2) and M(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a radioligand, [(3)H]this compound, to probe the human M(2) and M(4) muscarinic receptor allosteric binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Activation and allosteric modulation of a muscarinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
LY2119620: A Pharmacological Tool for Probing Muscarinic M2 and M4 Receptor Allostery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
LY2119620 is a potent and selective positive allosteric modulator (PAM) of the muscarinic acetylcholine (B1216132) M2 and M4 receptors.[1] Developed as a research tool, it has proven invaluable for characterizing the allosteric binding sites on these receptors and understanding the nuances of their activation. While its cross-reactivity with the M2 receptor precludes its use as a therapeutic agent due to potential cardiovascular liabilities, this compound's well-defined pharmacological profile and its availability as a radioligand make it an essential tool for in vitro and in vivo studies of muscarinic receptor function.[1][2] This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its use, and visualizations of relevant signaling pathways and workflows.
Mechanism of Action
This compound functions as a positive allosteric modulator, binding to a site on the M2 and M4 receptors that is topographically distinct from the orthosteric site where the endogenous agonist, acetylcholine (ACh), binds.[1] This allosteric binding enhances the affinity and/or efficacy of orthosteric agonists. Crystallographic studies have revealed that this compound binds to the extracellular vestibule of the M2 receptor, just above the orthosteric binding pocket.[2] This interaction induces a slight contraction of this outer pocket, thereby stabilizing the active conformation of the receptor and potentiating the effects of the primary agonist.[2]
This compound exhibits "probe dependence," meaning its modulatory effects can vary depending on the specific orthosteric agonist it is paired with.[1] It demonstrates strong positive cooperativity with the agonist iperoxo (B8088848) at the M2 receptor.[2] The compound also displays modest allosteric agonism on its own, capable of activating M2 and M4 receptors in the absence of an orthosteric agonist, albeit with lower efficacy compared to full agonists.
Quantitative Pharmacological Data
The following tables summarize the key in vitro pharmacological parameters of this compound at human M2 and M4 muscarinic receptors.
Table 1: Allosteric Ternary Complex Model Binding Parameters for this compound at the Human M2 Receptor
| Parameter | Value (mean ± SEM) | Description | Reference |
| pKB | 5.77 ± 0.10 | Negative logarithm of the equilibrium dissociation constant of this compound for the free receptor. | [2] |
| pKi (Iperoxo) | 8.51 ± 0.04 | Negative logarithm of the equilibrium dissociation constant of iperoxo. | [2] |
| Log α (Iperoxo) | 1.40 ± 0.09 (α = 25) | Logarithm of the binding cooperativity factor between this compound and iperoxo. | [2] |
| Log α' ([³H]-NMS) | -0.26 ± 0.03 (α' = 0.6) | Logarithm of the binding cooperativity factor between this compound and [³H]-NMS. | [2] |
Table 2: Functional Allosteric Interaction of Iperoxo and this compound at the Human M2 Receptor
| Parameter | [³⁵S]GTPγS Assay | ERK1/2 Assay | Description | Reference |
| pKB | 5.73 ± 0.11 | 5.84 ± 0.18 | Negative logarithm of the equilibrium dissociation constant of this compound. | [2] |
| log αβ | 1.42 ± 0.09 (αβ = 26) | 1.30 ± 0.20 (αβ = 20) | Logarithm of the product of the binding cooperativity (α) and efficacy modulation (β) factors. | [2] |
| log τB | -0.28 ± 0.05 | 0.33 ± 0.09 | Logarithm of the operational efficacy parameter of this compound as an allosteric agonist. | [2] |
Table 3: Cooperativity of this compound with Acetylcholine (ACh) at M2 and M4 Receptors
| Receptor | Cooperativity Factor (α) with ACh | Reference |
| M2 | 19.5 | [3] |
| M4 | 79.4 | [3] |
Table 4: Allosteric Agonism of this compound at M2 and M4 Receptors
| Receptor | Allosteric Agonism (% of max response) | Reference |
| M2 | 23.2 ± 2.18% | [4] |
| M4 | 16.8 ± 5.01% | [4] |
Signaling Pathways and Experimental Workflows
Signaling Pathway
The binding of an orthosteric agonist (e.g., Acetylcholine) to the M2/M4 muscarinic receptor, facilitated by the positive allosteric modulator this compound, leads to the activation of intracellular G-proteins. This diagram illustrates the simplified signaling cascade.
Experimental Workflows
The following diagrams illustrate the typical workflows for key experiments used to characterize this compound.
Radioligand Binding Assay Workflow
This workflow outlines the steps for a competition binding assay to determine the effect of this compound on the binding of a radiolabeled orthosteric ligand.
[³⁵S]GTPγS Functional Assay Workflow
This workflow details the procedure for a functional assay to measure G-protein activation in response to agonist and this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Radioligand Binding Assays
This protocol is adapted from studies characterizing the allosteric interactions of this compound at muscarinic receptors.
Objective: To determine the binding affinity (Ki) of orthosteric ligands and the cooperativity (α) with this compound.
Materials:
-
Cell membranes from CHO cells stably expressing human M2 or M4 muscarinic receptors.
-
Binding buffer: 50 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
-
Unlabeled orthosteric agonist (e.g., iperoxo, acetylcholine).
-
This compound.
-
96-well microplates.
-
Glass fiber filters (GF/C).
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation: Thaw cryopreserved cell membranes on ice. Homogenize the membranes in ice-cold binding buffer. Determine the protein concentration using a standard protein assay (e.g., BCA). Dilute membranes to the desired final concentration in binding buffer.
-
Assay Setup: In a 96-well microplate, add in the following order:
-
50 µL of binding buffer or this compound at various concentrations.
-
50 µL of unlabeled orthosteric agonist at various concentrations.
-
50 µL of [³H]-NMS at a final concentration close to its Kd.
-
50 µL of diluted cell membranes.
-
For determination of non-specific binding, add a high concentration of a non-radiolabeled antagonist (e.g., 1 µM atropine) instead of the unlabeled agonist.
-
-
Incubation: Incubate the plates at 25°C for 2 hours with gentle agitation to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through GF/C filters using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Scintillation Counting: Place the dried filters into scintillation vials, add scintillation fluid, and quantify the radioactivity using a microplate scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Analyze the competition binding data using non-linear regression to determine the IC₅₀ values. Calculate the Ki values using the Cheng-Prusoff equation. The cooperativity factor (α) can be determined by analyzing the effect of this compound on the agonist's affinity.
[³⁵S]GTPγS Functional Assays
This protocol is designed to measure the functional consequence of M2/M4 receptor activation by an orthosteric agonist in the presence of this compound.
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of an orthosteric agonist and the modulatory effects of this compound.
Materials:
-
Cell membranes from CHO cells stably expressing human M2 or M4 muscarinic receptors.
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
[³⁵S]GTPγS.
-
GDP.
-
Orthosteric agonist (e.g., iperoxo, acetylcholine).
-
This compound.
-
96-well microplates.
-
Glass fiber filters (GF/B).
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation: As described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well microplate, add in the following order:
-
25 µL of assay buffer or this compound at various concentrations.
-
25 µL of orthosteric agonist at various concentrations.
-
50 µL of diluted cell membranes.
-
50 µL of GDP to a final concentration of 10 µM.
-
Pre-incubate the plate at 30°C for 15 minutes.
-
-
Initiation of Reaction: Add 50 µL of [³⁵S]GTPγS to a final concentration of 0.1 nM to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Filtration: Terminate the reaction by rapid filtration through GF/B filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.
-
Scintillation Counting: As described in the radioligand binding assay protocol.
-
Data Analysis: Subtract non-specific binding (determined in the presence of a high concentration of unlabeled GTPγS) from all other values to obtain specific binding. Plot the specific binding against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
Conclusion
This compound is a well-characterized and indispensable pharmacological tool for the study of muscarinic M2 and M4 receptors. Its nature as a positive allosteric modulator, coupled with the availability of extensive quantitative data and established experimental protocols, allows researchers to precisely investigate the mechanisms of allosteric modulation and its impact on receptor function. The information and methodologies presented in this guide are intended to facilitate the effective use of this compound in advancing our understanding of muscarinic receptor pharmacology and its role in health and disease.
References
- 1. Characterization of the novel positive allosteric modulator, this compound, at the muscarinic M(2) and M(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation and allosteric modulation of a muscarinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LY 2119620 | M2 Receptors | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Allosteric Agonism of LY2119620
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological properties of LY2119620, a selective positive allosteric modulator (PAM) of the M2 and M4 muscarinic acetylcholine (B1216132) receptors. This document details its mechanism of action, presents key quantitative data from seminal studies, outlines experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.
Core Concepts: Allosteric Modulation by this compound
This compound (3-amino-5-chloro-N-cyclopropyl-4-methyl-6-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy] thieno[2,3-b]pyridine-2-carboxamide) is a positive allosteric modulator that selectively targets the M2 and M4 muscarinic acetylcholine receptors.[1] Unlike orthosteric agonists that bind to the same site as the endogenous ligand acetylcholine (ACh), this compound binds to a distinct, allosteric site on the receptor.[2][3] This binding induces a conformational change in the receptor that enhances the binding and/or signaling of orthosteric agonists.[4]
This compound exhibits "probe dependence," meaning its modulatory effects can vary depending on the orthosteric agonist it is paired with.[1] It has been shown to potentiate the activity of several agonists, including acetylcholine, oxotremorine (B1194727) M (Oxo-M), and iperoxo.[1] Notably, this compound also displays modest allosteric agonism, meaning it can activate the M2 and M4 receptors on its own, albeit with lower efficacy compared to orthosteric agonists.[2][3]
Developed from an M4 allosteric functional screen, this compound's therapeutic potential is limited by its cross-reactivity with the M2 receptor, which could lead to cardiovascular side effects.[1] However, its potent PAM activity has made it a valuable tool for studying the mechanisms of allosteric modulation and for the structural elucidation of the M2 receptor in its active state.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the allosteric agonism of this compound at the M2 and M4 muscarinic receptors.
Table 1: Allosteric Modulator Properties of this compound at the M2 Receptor
| Parameter | Value | Assay Condition | Reference |
| pKB | 5.77 ± 0.10 | Radioligand Binding ([3H]-NMS) | [2] |
| pKB | 5.73 ± 0.11 | [35S]GTPγS Binding | [2] |
| pKB | 5.84 ± 0.18 | ERK1/2 Phosphorylation | [2] |
| log α (with iperoxo) | 1.40 ± 0.09 (α = 25) | Radioligand Binding ([3H]-NMS) | [2] |
| log α' (with [3H]-NMS) | -0.26 ± 0.03 (α' = 0.6) | Radioligand Binding | [2] |
| log αβ (with iperoxo) | 1.42 ± 0.09 (αβ = 26) | [35S]GTPγS Binding | [2] |
| log αβ (with iperoxo) | 1.30 ± 0.20 (αβ = 20) | ERK1/2 Phosphorylation | [2] |
| log τB | -0.28 ± 0.05 | [35S]GTPγS Binding | [2] |
| log τB | 0.33 ± 0.09 | ERK1/2 Phosphorylation | [2] |
Table 2: Cooperativity of this compound with Various Agonists at M2 and M4 Receptors
| Receptor | Orthosteric Agonist | Cooperativity Factor (α) | Reference |
| M2 | Acetylcholine | 19.5 | [5] |
| M4 | Acetylcholine | 79.4 | [5] |
| M2 | Iperoxo | 25 | [2] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the signaling pathways modulated by this compound and the conceptual framework of its allosteric action.
Caption: M2/M4 receptor signaling pathway modulated by this compound.
References
- 1. Characterization of the novel positive allosteric modulator, this compound, at the muscarinic M(2) and M(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation and allosteric modulation of a muscarinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biblio.vub.ac.be [biblio.vub.ac.be]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [PDF] Characterization of the Novel Positive Allosteric Modulator, this compound, at the Muscarinic M2 and M4 Receptors | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for LY2119620 Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2119620 is a potent and selective positive allosteric modulator (PAM) of the M₂ and M₄ muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] As a PAM, this compound binds to a site on the receptor distinct from the orthosteric site where the endogenous ligand, acetylcholine, binds. This allosteric modulation enhances the affinity and/or efficacy of orthosteric agonists.[2][3] The tritiated version, [³H]this compound, has been developed as a valuable radioligand to directly probe the allosteric binding sites of the human M₂ and M₄ mAChRs.[4][5] This document provides detailed protocols for utilizing [³H]this compound in radioligand binding assays, including saturation and competition experiments, to characterize the interaction of novel compounds with these receptors.
Data Presentation
Table 1: Binding Characteristics of this compound at M₂ and M₄ Muscarinic Receptors
| Parameter | M₂ Receptor | M₄ Receptor | Reference |
| Allosteric Agonism | 23.2 ± 2.18% | 16.8 ± 5.01% | [6][7] |
| KB (Allosteric Site) | ~1.9 to 3.4 µM | ~1.9 to 3.4 µM | [7] |
| Cooperativity Factor (α) with ACh | 19.5 | 79.4 | [1] |
| Effect on Bmax (with 10 µM this compound) | Increase from 793 ± 1.95 to 2850 ± 162 fmol/mg | Increase from 284 ± 18.3 to 1340 ± 42.2 fmol/mg | [7] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of M₂/M₄ muscarinic receptors and the general workflow for the [³H]this compound radioligand binding assay.
Caption: M₂/M₄ Muscarinic Receptor Signaling Pathway.
Caption: Experimental Workflow for [³H]this compound Radioligand Binding Assay.
Experimental Protocols
I. Membrane Preparation from Transfected Cells
This protocol describes the preparation of cell membranes expressing the target muscarinic receptor.
Materials:
-
Cells expressing M₂ or M₄ muscarinic receptors
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4
-
Protease Inhibitor Cocktail
-
Cryoprotectant Buffer: Lysis buffer with 10% sucrose
-
BCA Protein Assay Kit
Procedure:
-
Harvest cells and wash with ice-cold PBS.
-
Homogenize the cell pellet in 20 volumes of cold Lysis Buffer containing a protease inhibitor cocktail.
-
Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh Lysis Buffer.
-
Repeat the centrifugation step (step 4).
-
Resuspend the final membrane pellet in Cryoprotectant Buffer.
-
Determine the protein concentration using a BCA protein assay.
-
Aliquot the membrane preparation and store at -80°C until use.
II. [³H]this compound Saturation Binding Assay
This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [³H]this compound.
Materials:
-
Prepared cell membranes (15 µg protein per well)
-
[³H]this compound (specific activity will vary, note for calculations)
-
Assay Buffer: 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4
-
Non-specific binding determinator: 10 µM of a suitable unlabeled allosteric ligand (e.g., unlabeled this compound)
-
96-well microplates
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
On the day of the assay, thaw the membrane preparation and resuspend in Assay Buffer.
-
In a 96-well plate, set up the assay in a final volume of 250 µL per well.
-
For total binding wells, add 150 µL of the membrane preparation, 50 µL of Assay Buffer, and 50 µL of varying concentrations of [³H]this compound (e.g., 0.2 to 60 nM).
-
For non-specific binding wells, add 150 µL of the membrane preparation, 50 µL of the non-specific binding determinator, and 50 µL of the same varying concentrations of [³H]this compound.
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.[7]
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters four times with ice-cold wash buffer (e.g., Assay Buffer).
-
Dry the filters for 30 minutes at 50°C.
-
Place the dried filters into scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM) for each concentration of [³H]this compound.
-
Plot the specific binding versus the concentration of [³H]this compound.
-
Fit the data using a non-linear regression model for one-site specific binding to determine the Kd and Bmax values.
III. [³H]this compound Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled test compound for the allosteric site.
Materials:
-
Same materials as the saturation binding assay.
-
Unlabeled test compounds at various concentrations.
Procedure:
-
Follow steps 1 and 2 of the saturation binding assay protocol.
-
To each well, add 150 µL of the membrane preparation (15 µg protein), 50 µL of the unlabeled test compound at various concentrations, and 50 µL of a fixed concentration of [³H]this compound (typically at or near its Kd value).
-
For total binding, add 50 µL of Assay Buffer instead of the test compound.
-
For non-specific binding, add 50 µL of a high concentration of an unlabeled allosteric ligand.
-
Incubate, filter, wash, and count the radioactivity as described in the saturation binding protocol (steps 5-9).
Data Analysis:
-
Plot the percentage of specific binding of [³H]this compound against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) Where:
-
[L] is the concentration of [³H]this compound used in the assay.
-
Kd is the equilibrium dissociation constant of [³H]this compound determined from the saturation binding assay.
-
References
- 1. LY 2119620 | M2 Receptors | Tocris Bioscience [tocris.com]
- 2. Characterization of the novel positive allosteric modulator, this compound, at the muscarinic M(2) and M(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biblio.vub.ac.be [biblio.vub.ac.be]
- 4. Development of a radioligand, [(3)H]this compound, to probe the human M(2) and M(4) muscarinic receptor allosteric binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Whole-cell radioligand saturation binding [protocols.io]
- 6. universalbiologicals.com [universalbiologicals.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for LY2119620 in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction: Correcting the Mechanism of Action of LY2119620
It is critical to note that this compound is not a Glycine (B1666218) Transporter 1 (GlyT1) inhibitor. Extensive research has characterized this compound as a potent and selective positive allosteric modulator (PAM) of the M2 and M4 muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2][3] As a PAM, this compound binds to a site on the receptor distinct from the orthosteric site where the endogenous ligand, acetylcholine (ACh), binds.[2][4] This binding results in an enhancement of the receptor's response to orthosteric agonists.[1]
This document provides detailed application notes and protocols for the use of this compound in functional assays appropriate for a muscarinic M2/M4 receptor PAM. A brief overview of assays for GlyT1 inhibitors is included for clarity and to address the initial query.
Overview of Muscarinic M2/M4 Receptor Signaling and Positive Allosteric Modulation
The M2 and M4 muscarinic receptors are G protein-coupled receptors (GPCRs) that play crucial roles in the central and peripheral nervous systems.[5] They are primarily coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels.[6]
Positive allosteric modulators like this compound can potentiate the effects of endogenous agonists such as acetylcholine, offering a more subtle and potentially more therapeutic approach to receptor modulation compared to direct-acting agonists.[7]
Signaling Pathway of M2/M4 Muscarinic Receptors
Caption: Signaling pathway of M2/M4 muscarinic receptors modulated by this compound.
Quantitative Data for this compound
The following tables summarize the pharmacological data for this compound from various functional assays.
Table 1: Allosteric Agonism of this compound
| Receptor | Assay Type | Parameter | Value |
| M2 | GTPγS Binding | % Agonism (relative to ACh) | 23.2 ± 2.18%[8] |
| M4 | GTPγS Binding | % Agonism (relative to ACh) | 16.8 ± 5.01%[8] |
| M1, M3, M5 | GTPγS Binding | % Agonism (relative to ACh) | <20%[8] |
Table 2: Cooperativity of this compound with Acetylcholine (ACh)
| Receptor | Parameter | Value |
| M2 | Cooperativity Factor (α) | 19.5 |
| M4 | Cooperativity Factor (α) | 79.4 |
Table 3: Binding Affinity of this compound
| Receptor | Assay Condition | Parameter | Value |
| Unoccupied Receptor | Radioligand Binding | KB | ~1.9 to 3.4 µM[8] |
| M2 | [3H]this compound Equilibrium Binding | Bmax (fmol/mg) | 793 ± 1.95[8] |
| M2 + 10 µM this compound | [3H]this compound Equilibrium Binding | Bmax (fmol/mg) | 2850 ± 162[8] |
| M4 | [3H]this compound Equilibrium Binding | Bmax (fmol/mg) | 284 ± 18.3[8] |
| M4 + 10 µM this compound | [3H]this compound Equilibrium Binding | Bmax (fmol/mg) | 1340 ± 42.2[8] |
Experimental Protocols
[35S]GTPγS Binding Assay
This assay measures the functional consequence of M2/M4 receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to activated G proteins.
Materials:
-
Cell membranes prepared from cells expressing human M2 or M4 receptors.
-
[35S]GTPγS
-
GDP
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4
-
Orthosteric agonist (e.g., Acetylcholine, Iperoxo)
-
This compound
-
Scintillation cocktail
-
Glass fiber filter mats
-
96-well microplate
Protocol:
-
Prepare serial dilutions of this compound and the orthosteric agonist.
-
In a 96-well plate, add cell membranes (10-20 µ g/well ), GDP (to a final concentration of 10 µM), and varying concentrations of this compound.
-
Add the orthosteric agonist at various concentrations.
-
Initiate the binding reaction by adding [35S]GTPγS (to a final concentration of 0.1-0.5 nM).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filter mats using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Dry the filter mats and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine EC50 values and the potentiation by this compound.
Experimental Workflow for [35S]GTPγS Binding Assay
Caption: Workflow for a [35S]GTPγS binding assay to assess this compound activity.
Radioligand Binding Assays
These assays are used to determine the binding affinity of this compound and its cooperativity with orthosteric ligands.
Protocol for [3H]this compound Equilibrium Binding: [8]
-
Incubate cell membranes (15 µg) with various concentrations of [3H]this compound (0.2 to 60 nM) in the presence or absence of a fixed concentration of an orthosteric ligand (e.g., 100 µM).
-
Incubate for 1 hour at 25°C.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify radioactivity.
-
Determine non-specific binding in the presence of a high concentration of unlabeled this compound.
-
Calculate specific binding and analyze using a one-site specific binding model to determine Bmax and Kd.
Downstream Signaling Assays (e.g., ERK1/2 Phosphorylation)
These assays measure the functional response further down the signaling cascade.
Protocol Outline:
-
Culture cells stably expressing M2 or M4 receptors in a multi-well plate.
-
Serum-starve the cells for several hours.
-
Pre-incubate the cells with various concentrations of this compound.
-
Stimulate the cells with an orthosteric agonist for a defined period (e.g., 5-15 minutes).
-
Lyse the cells and determine the levels of phosphorylated ERK1/2 (pERK1/2) and total ERK1/2 using methods such as Western blotting or ELISA.
-
Normalize pERK1/2 levels to total ERK1/2 and analyze the dose-response curves.
Functional Assays for GlyT1 Inhibitors (For Clarification)
While this compound is not a GlyT1 inhibitor, it is useful to understand the appropriate assays for such compounds. The primary functional assay for GlyT1 inhibitors is the Radiolabeled Glycine Uptake Assay .[9][10]
Principle: This assay directly measures the function of the GlyT1 transporter by quantifying the uptake of radiolabeled glycine (e.g., [3H]glycine) into cells expressing GlyT1.[11] A potent inhibitor will block this uptake, resulting in a lower radioactive signal inside the cells.
Other assays for GlyT1 inhibitors include fluorescence-based assays that measure changes in membrane potential associated with glycine transport.[9][12]
References
- 1. Characterization of the novel positive allosteric modulator, this compound, at the muscarinic M(2) and M(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a radioligand, [(3)H]this compound, to probe the human M(2) and M(4) muscarinic receptor allosteric binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Current Advances in Allosteric Modulation of Muscarinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation and allosteric modulation of a muscarinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic regulation mechanism of iperoxo and this compound for muscarinic acetylcholine M2 receptor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. biorxiv.org [biorxiv.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. ionbiosciences.com [ionbiosciences.com]
Probing Allosteric Binding Sites with [3H]LY2119620: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing [3H]LY2119620, a potent and selective radioligand for investigating the allosteric binding sites of human M2 and M4 muscarinic acetylcholine (B1216132) receptors (mAChRs). [3H]this compound serves as an invaluable tool for characterizing the binding of novel allosteric modulators and elucidating their mechanism of action.
[3H]this compound is a positive allosteric modulator (PAM) that binds to a site topographically distinct from the orthosteric acetylcholine binding site on M2 and M4 mAChRs.[1][2][3] Its use as a radioligand allows for the direct probing of this allosteric site, facilitating the discovery and characterization of new allosteric ligands.[1]
Quantitative Data Summary
The following tables summarize the binding characteristics of [3H]this compound at human M2 and M4 mAChRs.
Table 1: [3H]this compound Binding Parameters
| Receptor Subtype | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| M2 | ~1.9 - 3.4 µM (KB of unlabeled this compound) | 793 ± 1.95 (basal) to 2850 ± 162 (with 10 µM this compound) | [4] |
| M4 | ~1.9 - 3.4 µM (KB of unlabeled this compound) | 284 ± 18.3 (basal) to 1340 ± 42.2 (with 10 µM this compound) | [4] |
Table 2: Cooperativity of this compound with Orthosteric Agonists
| Receptor Subtype | Orthosteric Agonist | Cooperativity Factor (α) | Reference |
| M2 | Acetylcholine (ACh) | 19.5 | |
| M4 | Acetylcholine (ACh) | 79.4 |
Signaling Pathway and Allosteric Modulation
This compound positively modulates the binding and functional efficacy of orthosteric agonists at M2 and M4 receptors.[5][6] It binds to an extracellular vestibule, a common allosteric binding site for mAChRs.[3][7] This binding event induces a conformational change in the receptor that enhances the affinity and/or efficacy of the orthosteric ligand.[2]
Caption: Allosteric modulation of M2/M4 mAChR signaling by [3H]this compound.
Experimental Protocols
The following are detailed protocols for conducting radioligand binding assays using [3H]this compound. These protocols are adapted from standard methodologies for studying G protein-coupled receptors.[8][9][10][11]
Protocol 1: Saturation Binding Assay
This assay is used to determine the density of allosteric binding sites (Bmax) and the equilibrium dissociation constant (Kd) of [3H]this compound.
Materials:
-
Membrane preparations from cells expressing human M2 or M4 mAChRs.
-
[3H]this compound (specific activity ~X Ci/mmol).
-
Unlabeled this compound or another suitable competing allosteric ligand for determining non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
-
Filter harvester.
Procedure:
-
Membrane Preparation: Thaw the frozen membrane aliquots on ice and resuspend in assay buffer to a final protein concentration of 50-120 µ g/well .[10]
-
Assay Setup: In a 96-well plate, set up the following in triplicate for each concentration of [3H]this compound:
-
Total Binding: Add 50 µL of assay buffer, 50 µL of varying concentrations of [3H]this compound (e.g., 0.2 to 60 nM), and 150 µL of the membrane preparation.[4][10]
-
Non-specific Binding: Add 50 µL of a high concentration of unlabeled this compound (e.g., 10 µM), 50 µL of varying concentrations of [3H]this compound, and 150 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.[4][10]
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters four times with ice-cold wash buffer to separate bound from free radioligand.[10]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding for each radioligand concentration.
-
Plot specific binding (in fmol/mg protein) against the concentration of [3H]this compound.
-
Analyze the data using non-linear regression (one-site specific binding model) to determine the Kd and Bmax values.
-
Protocol 2: Competition Binding Assay
This assay is used to determine the affinity (Ki) of unlabeled test compounds for the allosteric binding site labeled by [3H]this compound.
Materials:
-
Same as for the Saturation Binding Assay.
-
Unlabeled test compounds (allosteric modulators).
Procedure:
-
Membrane Preparation: Prepare membranes as described in Protocol 1.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of a fixed concentration of [3H]this compound (typically at or near its Kd value), and 150 µL of membrane preparation.
-
Non-specific Binding: 50 µL of a high concentration of unlabeled this compound (e.g., 10 µM), 50 µL of the fixed concentration of [3H]this compound, and 150 µL of membrane preparation.
-
Competition: 50 µL of varying concentrations of the unlabeled test compound, 50 µL of the fixed concentration of [3H]this compound, and 150 µL of membrane preparation.
-
-
Incubation, Filtration, and Counting: Follow steps 3-5 from Protocol 1.
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]this compound).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]this compound used and Kd is the dissociation constant of [3H]this compound determined from the saturation binding assay.
-
Caption: General workflow for a radioligand binding assay.
Conclusion
[3H]this compound is a critical tool for the investigation of allosteric modulation at M2 and M4 muscarinic receptors. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this radioligand in their drug discovery and development efforts. Careful execution of these experiments will yield valuable insights into the pharmacology of novel allosteric modulators.
References
- 1. Development of a radioligand, [(3)H]this compound, to probe the human M(2) and M(4) muscarinic receptor allosteric binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current Advances in Allosteric Modulation of Muscarinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. [PDF] Characterization of the Novel Positive Allosteric Modulator, this compound, at the Muscarinic M2 and M4 Receptors | Semantic Scholar [semanticscholar.org]
- 6. Characterization of the novel positive allosteric modulator, this compound, at the muscarinic M(2) and M(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation and allosteric modulation of a muscarinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
Application Notes for In Vitro Experiments with LY2119620
References
- 1. Characterization of the novel positive allosteric modulator, this compound, at the muscarinic M(2) and M(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LY 2119620 | M2 Receptors | Tocris Bioscience [tocris.com]
- 3. Activation and allosteric modulation of a muscarinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a radioligand, [(3)H]this compound, to probe the human M(2) and M(4) muscarinic receptor allosteric binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. revvity.com [revvity.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of LY2119620
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY2119620 is a potent and selective positive allosteric modulator (PAM) of the muscarinic acetylcholine (B1216132) M2 and M4 receptors.[1][2][3] While its development as a therapeutic has been hampered by potential cardiovascular liabilities associated with M2 receptor modulation, this compound remains a valuable research tool for elucidating the roles of M2 and M4 receptors in physiological and pathological processes.[1][2] These application notes provide a comprehensive overview of the in vitro pharmacological properties of this compound and a detailed, hypothetical in vivo study design for researchers investigating its potential antipsychotic-like effects and cardiovascular safety profile in preclinical rodent models.
In Vitro Pharmacology of this compound
The following tables summarize the in vitro binding and functional characteristics of this compound at human M2 and M4 muscarinic receptors.
Table 1: Allosteric Modulator Properties of this compound
| Parameter | M2 Receptor | M4 Receptor | Reference |
| PAM Effect on ACh Potency | Potentiates | Potentiates | [4] |
| Cooperativity Factor (α) with ACh | 19.5 | 79.4 | [4] |
| Binding Site | Extracellular vestibule | Extracellular vestibule | [4] |
Table 2: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 3-Amino-5-chloro-N-cyclopropyl-4-methyl-6-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]-thieno[2,3-b]pyridine-2-carboxamide | [2] |
| Molecular Weight | 437.94 g/mol | [4] |
| Purity | ≥98% (HPLC) | [4] |
| Solubility | Soluble in DMSO and 1eq. HCl | [4] |
Hypothetical In Vivo Study Design
Due to limited publicly available in vivo data for this compound, the following section outlines a comprehensive, hypothetical study design to assess its antipsychotic-like efficacy and cardiovascular safety in rodents. This protocol is based on the known pharmacology of M4 receptor agonists and the safety concerns associated with M2 receptor modulation.
Objective 1: To Evaluate the Antipsychotic-Like Efficacy of this compound in a Rodent Model of Schizophrenia
A common animal model to assess antipsychotic potential is the amphetamine-induced hyperlocomotion model.
Experimental Protocol:
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Acclimation: Animals should be acclimated to the housing facility for at least one week prior to the experiment and handled daily for three days before testing to minimize stress.
-
Drug Preparation:
-
This compound: Dissolve in a vehicle of 20% Captisol® in sterile water. Prepare fresh on the day of the experiment.
-
d-Amphetamine: Dissolve in 0.9% saline.
-
-
Experimental Groups (n=10 per group):
-
Vehicle (20% Captisol®) + Saline
-
Vehicle + d-Amphetamine (1.5 mg/kg, subcutaneous)
-
This compound (1, 3, 10 mg/kg, oral gavage) + d-Amphetamine (1.5 mg/kg, s.c.)
-
Positive Control (e.g., Olanzapine, 3 mg/kg, intraperitoneal) + d-Amphetamine (1.5 mg/kg, s.c.)
-
-
Administration:
-
Administer this compound or vehicle orally 60 minutes prior to the d-amphetamine challenge.
-
Administer the positive control intraperitoneally 30 minutes prior to the d-amphetamine challenge.
-
Administer d-amphetamine or saline subcutaneously.
-
-
Behavioral Assessment:
-
Immediately after d-amphetamine administration, place individual rats in open-field activity chambers.
-
Record locomotor activity (total distance traveled, rearing frequency) for 60 minutes using an automated activity monitoring system.
-
-
Data Analysis:
-
Analyze locomotor activity data using a one-way ANOVA followed by Dunnett's post-hoc test for multiple comparisons against the vehicle + d-amphetamine group.
-
Objective 2: To Assess the Cardiovascular Safety Profile of this compound in Telemetered Rodents
Continuous monitoring of cardiovascular parameters is crucial to evaluate the M2 receptor-mediated side effects.
Experimental Protocol:
-
Animal Model: Male beagle dogs implanted with telemetry transmitters for continuous monitoring of electrocardiogram (ECG), heart rate, and blood pressure.
-
Acclimation: Allow animals to recover from surgery for at least two weeks and acclimate to the study conditions.
-
Drug Preparation: Prepare this compound in a suitable vehicle for intravenous administration (e.g., 20% Captisol® in sterile water, filtered).
-
Experimental Design: A crossover design is recommended where each animal receives all treatments with a sufficient washout period between doses.
-
Treatment Groups:
-
Vehicle
-
This compound (0.1, 0.3, 1 mg/kg, intravenous infusion over 15 minutes)
-
-
Data Collection:
-
Record baseline cardiovascular data for at least 24 hours prior to dosing.
-
Continuously record ECG, heart rate, and blood pressure for at least 24 hours post-administration.
-
-
Data Analysis:
-
Analyze changes from baseline for key cardiovascular parameters (e.g., heart rate, PR interval, QTc interval, blood pressure) at various time points post-dose.
-
Use a repeated-measures ANOVA to assess treatment effects over time.
-
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of this compound at M4 Muscarinic Receptors
Caption: M4 receptor activation by acetylcholine, enhanced by this compound, leads to inhibition of dopamine release.
Experimental Workflow for In Vivo Efficacy and Safety Assessment
Caption: Workflow for assessing the efficacy and cardiovascular safety of this compound in vivo.
References
- 1. Characterization of the novel positive allosteric modulator, this compound, at the muscarinic M(2) and M(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Impact of species variability and ‘probe-dependence’ on the detection and in vivo validation of allosteric modulation at the M4 muscarinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying LY2119620 at M2/M4 Muscarinic Receptors
Audience: Researchers, scientists, and drug development professionals.
Introduction
LY2119620 is a potent and selective positive allosteric modulator (PAM) of the muscarinic acetylcholine (B1216132) M2 and M4 receptors.[1][2] As a PAM, this compound enhances the binding and/or signaling of the endogenous orthosteric agonist, acetylcholine.[2][3] It also exhibits some degree of direct allosteric agonism.[4] Due to its selectivity for M2 and M4 receptors, this compound is a valuable research tool for elucidating the physiological roles of these receptor subtypes and for investigating their therapeutic potential in various disorders, including schizophrenia.[1][2]
These application notes provide detailed protocols for utilizing stably transfected cell lines to characterize the pharmacological properties of this compound at human M2 and M4 receptors.
Recommended Cell Lines
Chinese Hamster Ovary (CHO) cells stably expressing the human M2 or M4 muscarinic acetylcholine receptor are highly recommended for studying this compound. These cell lines provide a robust and reproducible system for in vitro pharmacological assays. Studies by Croy et al. (2014) and Schober et al. (2014) successfully utilized CHO cell lines stably expressing human M1-M5 receptors to characterize this compound.[2][5]
General Cell Culture Conditions:
-
Cell Line: CHO-K1 cells stably expressing human M2 or M4 receptors.
-
Growth Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418, 500 µg/mL).
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Quantitative Data Summary
The following table summarizes the reported in vitro pharmacological data for this compound at human M2 and M4 receptors expressed in CHO cells.
| Parameter | M2 Receptor | M4 Receptor | Orthosteric Ligand | Reference |
| EC50 (nM) for [35S]GTPγS binding | ||||
| This compound alone | 23.2 ± 2.18% (Emax) | 16.8 ± 5.01% (Emax) | - | [5] |
| Acetylcholine | 1,400 ± 200 | 2,100 ± 400 | - | [5] |
| Acetylcholine + 10 µM this compound | 130 ± 30 | 120 ± 30 | Acetylcholine | [5] |
| Oxotremorine-M | 120 ± 10 | 130 ± 20 | - | [5] |
| Oxotremorine-M + 10 µM this compound | 2.9 ± 0.6 | 1.8 ± 0.3 | Oxotremorine-M | [5] |
| Binding Affinity (Ki in nM) | ||||
| [3H]NMS Displacement | >10,000 | >10,000 | - | [6] |
| Cooperativity Factor (α) from [35S]GTPγS | ||||
| with Acetylcholine | 19.5 | 79.4 | Acetylcholine | [2] |
Signaling Pathways and Experimental Workflow
M2/M4 Receptor Signaling Pathway
M2 and M4 muscarinic receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins.[3][7] Upon activation by an agonist, the receptor facilitates the exchange of GDP for GTP on the α-subunit of the G-protein. The activated Gαi/o subunit then dissociates from the βγ-subunits and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3]
Experimental Workflow for In Vitro Characterization
The general workflow for characterizing this compound involves cell culture, membrane preparation (for binding and [35S]GTPγS assays), performing the specific assays, and subsequent data analysis.
Experimental Protocols
Membrane Preparation from CHO Cells
This protocol is suitable for preparing membranes for radioligand binding and [35S]GTPγS binding assays.
Materials:
-
CHO cells expressing M2 or M4 receptors
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4, ice-cold
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold
-
Cell scraper
-
Dounce homogenizer
-
High-speed centrifuge
Protocol:
-
Grow CHO cells to 80-90% confluency in T175 flasks.
-
Aspirate the growth medium and wash the cells twice with ice-cold PBS.
-
Add 10 mL of ice-cold Lysis Buffer to each flask and incubate on ice for 15 minutes.
-
Scrape the cells from the flask and collect the cell suspension.
-
Homogenize the cell suspension with 10-15 strokes in a Dounce homogenizer on ice.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in Homogenization Buffer.
-
Determine the protein concentration using a BCA or Bradford protein assay.
-
Aliquot the membrane preparation and store at -80°C until use.
Radioligand Binding Assays
This assay is used to determine if this compound binds to the orthosteric site.
Materials:
-
M2 or M4 receptor-expressing membranes
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4
-
[3H]NMS (specific activity ~80 Ci/mmol)
-
This compound
-
Atropine (B194438) (for non-specific binding)
-
96-well microplates
-
Filter mats (GF/C)
-
Scintillation cocktail
Protocol:
-
In a 96-well plate, add 50 µL of Assay Buffer, 50 µL of various concentrations of this compound (or atropine for non-specific binding), and 50 µL of [3H]NMS (final concentration ~0.5 nM).
-
Add 100 µL of the membrane preparation (10-20 µg protein/well) to initiate the binding reaction.
-
Incubate for 2 hours at room temperature with gentle agitation.
-
Terminate the assay by rapid filtration through GF/C filter mats presoaked in 0.5% polyethyleneimine, followed by three washes with ice-cold Assay Buffer.
-
Dry the filter mats and add scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Analyze the data using non-linear regression to determine the Ki value.
This assay directly measures the binding of radiolabeled this compound to the allosteric site.
Materials:
-
M2 or M4 receptor-expressing membranes
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4
-
[3H]this compound
-
Unlabeled this compound (for non-specific binding)
-
Orthosteric agonist (e.g., acetylcholine)
-
96-well microplates
-
Filter mats (GF/C)
-
Scintillation cocktail
Protocol:
-
In a 96-well plate, add 50 µL of Assay Buffer, 50 µL of [3H]this compound at various concentrations, and 50 µL of either buffer or unlabeled this compound (10 µM final concentration) for determining non-specific binding. To assess cooperativity, include a fixed concentration of an orthosteric agonist.
-
Add 100 µL of the membrane preparation (10-20 µg protein/well).
-
Incubate for 1 hour at 25°C.
-
Terminate the assay and quantify radioactivity as described in the [3H]NMS assay.
-
Analyze the data to determine the Kd and Bmax values.
[35S]GTPγS Functional Assay
This assay measures the activation of G-proteins following receptor stimulation and is ideal for characterizing the functional effects of this compound.[8][9][10]
Materials:
-
M2 or M4 receptor-expressing membranes
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4
-
[35S]GTPγS (specific activity >1000 Ci/mmol)
-
GDP
-
This compound
-
Orthosteric agonist (e.g., acetylcholine, oxotremorine-M)
-
GTPγS (for non-specific binding)
-
96-well microplates
-
Filter mats (GF/B)
-
Scintillation cocktail
Protocol:
-
In a 96-well plate, add 20 µL of Assay Buffer, 20 µL of various concentrations of this compound and/or an orthosteric agonist, and 20 µL of the membrane preparation (5-10 µg protein/well).
-
Add 20 µL of GDP (final concentration 10 µM).
-
Pre-incubate for 20 minutes at 30°C.
-
Initiate the reaction by adding 20 µL of [35S]GTPγS (final concentration 0.1 nM). For non-specific binding, add 10 µM unlabeled GTPγS.
-
Incubate for 60 minutes at 30°C.
-
Terminate the assay by rapid filtration through GF/B filter mats and wash three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filter mats and add scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Analyze the data using non-linear regression to determine EC50 and Emax values.
cAMP Functional Assay
This whole-cell assay measures the inhibition of adenylyl cyclase activity.
Materials:
-
CHO cells expressing M2 or M4 receptors
-
Stimulation Buffer (e.g., HBSS with 1 mM IBMX)
-
This compound
-
Orthosteric agonist (e.g., acetylcholine)
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
Protocol:
-
Seed CHO cells in a 96-well plate and grow to 80-90% confluency.
-
Wash the cells with Stimulation Buffer.
-
Pre-incubate the cells with various concentrations of this compound for 15 minutes.
-
Add a fixed concentration of an orthosteric agonist and a submaximal concentration of forskolin (to stimulate cAMP production).
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit.
-
Analyze the data to determine the inhibitory concentration (IC50) of the test compounds.
Conclusion
The provided cell lines and protocols offer a comprehensive framework for the detailed pharmacological characterization of this compound at M2 and M4 muscarinic receptors. These assays will enable researchers to investigate its potency, affinity, and functional effects as a positive allosteric modulator, contributing to a deeper understanding of its mechanism of action and potential therapeutic applications.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Characterization of the novel positive allosteric modulator, this compound, at the muscarinic M(2) and M(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. biblio.vub.ac.be [biblio.vub.ac.be]
- 5. researchgate.net [researchgate.net]
- 6. Development of a radioligand, [(3)H]this compound, to probe the human M(2) and M(4) muscarinic receptor allosteric binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulfur-35 GTP Binding Assays | Revvity [revvity.com]
- 8. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Studying the Synergistic Regulation of M2 Receptors with LY2119620
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2119620 is a potent and selective positive allosteric modulator (PAM) of the M2 and M4 muscarinic acetylcholine (B1216132) receptors.[1] As a PAM, this compound binds to a site on the receptor that is distinct from the orthosteric site where the endogenous agonist, acetylcholine (ACh), binds.[2] This allosteric binding results in a potentiation of the effects of orthosteric agonists, making this compound a valuable tool for studying the synergistic regulation of M2 receptor function.[1] These application notes provide detailed protocols and data for utilizing this compound in M2 receptor research.
Recent studies have elucidated the synergistic regulation mechanism of the M2 receptor by the orthosteric agonist iperoxo (B8088848) and this compound.[3][4] This has been attributed to specific synergistic regulation pathways that enhance information transfer within the receptor.[3][4] The co-binding of an orthosteric agonist and this compound stabilizes distinct conformational states of the M2 receptor, which can lead to altered signaling outcomes, including enhanced β-arrestin recruitment and modulation of G-protein activation.[5][6]
Data Presentation
Table 1: Pharmacological Properties of this compound at the M2 Receptor
| Parameter | Value | Orthosteric Ligand | Assay System | Reference |
| Cooperativity Factor (α) | 19.5 | Acetylcholine | G protein-coupled functional assay | |
| Cooperativity with Iperoxo | Strong Positive | Iperoxo | Radioligand binding assay | [7][8] |
| Cooperativity with [3H]-NMS | Mild Negative | N-methylscopolamine (NMS) | Radioligand binding assay | [7][8] |
| Effect on Iperoxo Affinity | Enhances | Iperoxo | Radioligand binding assay | [7][8] |
| Effect on Iperoxo Efficacy | No significant change | Iperoxo | Functional assays | [7][8] |
| Direct Agonism | Low potency and efficacy | N/A | [35S]GTPγS and ERK1/2 phosphorylation | [7] |
Table 2: Synergistic Effects of this compound on M2 Receptor Signaling
| Signaling Pathway | Effect of this compound with Orthosteric Agonist | Observations | Reference |
| G-protein Activation ([35S]GTPγS) | Potentiation, but inhibition at high concentrations | Differential potentiation depending on the orthosteric-allosteric pairing.[1] High concentrations can inhibit maximal G-protein activation.[5] | [1][5] |
| β-arrestin Recruitment | Enhanced efficacy (Emax) | Significant enhancement of β-arrestin recruitment, particularly for ACh.[5] | [5] |
| ERK1/2 Phosphorylation | Potentiation | Measures a downstream response, indicating convergence of multiple cellular pathways.[7] | [7] |
Signaling Pathways and Experimental Workflows
M2 Receptor Synergistic Activation Pathway
The following diagram illustrates the synergistic activation of the M2 muscarinic receptor by an orthosteric agonist and the positive allosteric modulator this compound, leading to downstream signaling.
Caption: Synergistic activation of the M2 receptor by an orthosteric agonist and this compound.
Experimental Workflow for Radioligand Binding Assay
This diagram outlines the general workflow for a competitive radioligand binding assay to determine the effect of this compound on orthosteric agonist affinity.
References
- 1. Characterization of the novel positive allosteric modulator, this compound, at the muscarinic M(2) and M(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current Advances in Allosteric Modulation of Muscarinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic regulation mechanism of iperoxo and this compound for muscarinic acetylcholine M2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic regulation mechanism of iperoxo and this compound for muscarinic acetylcholine M2 receptor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Structural and dynamic insights into supra-physiological activation and allosteric modulation of a muscarinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation and allosteric modulation of a muscarinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biblio.vub.ac.be [biblio.vub.ac.be]
Application Notes and Protocols for Investigating the Co-binding of LY2119620 and Iperoxo to Muscarinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed experimental protocol for characterizing the co-binding of the orthosteric agonist iperoxo (B8088848) and the positive allosteric modulator (PAM) LY2119620 to muscarinic acetylcholine (B1216132) receptors (mAChRs), with a focus on the M2 and M4 subtypes. Iperoxo is a potent "superagonist" at muscarinic M2 receptors, while this compound acts as a positive allosteric modulator, enhancing the binding and/or efficacy of orthosteric ligands.[1][2][3][4][5][6] The synergistic interaction between these two molecules has been structurally elucidated, revealing that this compound binds to an extracellular vestibule near the orthosteric binding pocket occupied by iperoxo.[1][7][8] Understanding the intricacies of this co-binding is crucial for the development of novel therapeutics targeting mAChRs for various neurological and physiological disorders.
Signaling Pathway and Co-binding Mechanism
Iperoxo, as an orthosteric agonist, directly binds to the highly conserved acetylcholine binding site on the mAChR, inducing a conformational change that activates downstream G-protein signaling pathways.[2][5] this compound, a PAM, binds to a distinct allosteric site on the receptor.[1][4] This binding event potentiates the effect of the orthosteric agonist, in this case, iperoxo. The co-binding of this compound and iperoxo stabilizes an active conformation of the receptor, leading to enhanced G-protein coupling and downstream signaling.[1][9][10][11] X-ray crystallography studies have provided a structural basis for this cooperativity, showing how this compound can enhance the affinity of iperoxo.[1][7][8][12][13]
References
- 1. Activation and allosteric modulation of a muscarinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. New insight into active muscarinic receptors with the novel radioagonist [³H]iperoxo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Agonists with supraphysiological efficacy at the muscarinic M2 ACh receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agonists with supraphysiological efficacy at the muscarinic M2 ACh receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. researchgate.net [researchgate.net]
- 9. The unconventional activation of the muscarinic acetylcholine receptor M4R by diverse ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic regulation mechanism of iperoxo and this compound for muscarinic acetylcholine M2 receptor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Synergistic regulation mechanism of iperoxo and this compound for muscarinic acetylcholine M2 receptor - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01545G [pubs.rsc.org]
- 12. biblio.vub.ac.be [biblio.vub.ac.be]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
LY2119620 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LY2119620.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a positive allosteric modulator (PAM) that selectively targets the M2 and M4 muscarinic acetylcholine (B1216132) receptors.[1] As a PAM, it binds to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand acetylcholine binds.[2] This binding enhances the receptor's response to an agonist.[3] this compound has been shown to potentiate the activity of agonists in G protein-coupled functional assays. It can also exhibit modest allosteric agonism on its own.[3][4]
Q2: What are the recommended solvents for dissolving this compound?
This compound exhibits good solubility in dimethyl sulfoxide (B87167) (DMSO) and 1 equivalent of hydrochloric acid (HCl). For in vivo studies, complex solvent systems are often required.
Q3: What is the recommended storage condition for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[4] Stock solutions in solvent can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[4] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[4]
Troubleshooting Guide
Issue 1: Precipitation or phase separation of this compound in solution.
-
Possible Cause: The solubility limit of this compound may have been exceeded in the chosen solvent or the compound may have precipitated out of solution upon storage or dilution.
-
Solution:
-
Gentle heating and/or sonication can be used to aid dissolution if precipitation occurs during preparation.[4]
-
Ensure that for solvents like DMSO, a fresh, anhydrous grade is used, as moisture can reduce solubility.[3]
-
When preparing aqueous dilutions from a DMSO stock, it is crucial to add the stock solution to the aqueous buffer slowly while vortexing to prevent precipitation.
-
For in vivo formulations, ensure the components of the vehicle are added in the correct order and mixed thoroughly at each step.
-
Issue 2: Inconsistent or unexpected results in functional assays.
-
Possible Cause: The observed activity of this compound can be "probe dependent," meaning its potentiation effect can vary depending on the specific orthosteric agonist used in the assay.[1]
-
Solution:
-
Be consistent with the orthosteric agonist used across experiments for comparable results.
-
Characterize the effect of this compound with different agonists (e.g., acetylcholine, oxotremorine (B1194727) M, iperoxo) to fully understand its pharmacological profile in your specific assay system.[1][3]
-
Note that this compound can alter the population of receptors in the active G protein-coupled state, which may influence assay readouts.[1]
-
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 87 | 198.65 | Use fresh, anhydrous DMSO as it is hygroscopic.[3] |
| 1 eq. HCl | 43.79 | 100 | - |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 | ≥ 5.71 | Clear solution, suitable for in vivo use.[4] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 | ≥ 5.71 | Clear solution, suitable for in vivo use.[4] |
| Water | Insoluble | - | - |
Molecular Weight of this compound is 437.94 g/mol .
Experimental Protocols
Protocol 1: Preparation of a 100 mM DMSO Stock Solution
-
Weigh out the desired amount of this compound powder.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 100 mM (e.g., for 1 mg of this compound with a molecular weight of 437.94, add 22.83 µL of DMSO).
-
Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be applied if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of an In Vivo Formulation (Aqueous)
This protocol is for a vehicle containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4]
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of the final formulation, start with 400 µL of PEG300.
-
Add 100 µL of the DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL and mix thoroughly. The final concentration of this compound will be 2.5 mg/mL.
Visualizations
Caption: Signaling pathway of M2/M4 receptors modulated by this compound.
Caption: General experimental workflow for using this compound.
References
- 1. Characterization of the novel positive allosteric modulator, this compound, at the muscarinic M(2) and M(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current Advances in Allosteric Modulation of Muscarinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
optimizing LY2119620 concentration for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of LY2119620 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a positive allosteric modulator (PAM) selective for the M2 and M4 muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] It binds to a site on the receptor that is distinct from the binding site of endogenous ligands like acetylcholine (the orthosteric site).[2][3] Its binding can enhance the affinity and/or signaling potency of orthosteric agonists.[1][4] this compound is also capable of directly activating the M2 receptor, acting as an allosteric agonist, though with lower potency and efficacy compared to orthosteric agonists like iperoxo.[4][5]
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in DMSO and 1eq. HCl up to 100 mM. For cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO. Based on the product's molecular weight (437.94 g/mol ), you can use the table below to prepare stock solutions. Store stock solutions at -20°C. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q3: In which cell lines can I use this compound?
A3: this compound is typically used in cell lines stably expressing the human M2 or M4 muscarinic receptors.[1] Chinese Hamster Ovary (CHO) cells are frequently used for this purpose.[4][6][7] It is crucial to confirm that your chosen cell line expresses the target receptor at measurable levels.[8]
Q4: Does this compound interact with other muscarinic receptor subtypes?
A4: this compound is selective for M2 and M4 receptors.[1][9] Binding experiments have confirmed that it does not compete for the orthosteric binding pocket at any of the five muscarinic receptor subtypes (M1-M5).[9]
Troubleshooting Guide
Issue 1: I am not observing any potentiation of my orthosteric agonist.
-
Question: Why is this compound not increasing the potency of my primary agonist in my functional assay?
-
Answer: This phenomenon, known as "probe dependence," can occur with allosteric modulators.[1] The magnitude of the positive cooperativity of this compound can vary significantly depending on the orthosteric agonist it is paired with. For instance, in [35S]-GTPγS assays, the largest cooperativity was observed with the agonist oxotremorine (B1194727) M (Oxo-M).[1]
-
Recommendation 1: Vary the Orthosteric Agonist. Test this compound with different orthosteric agonists (e.g., acetylcholine, iperoxo, Oxo-M) to find a pair that yields the desired potentiation.
-
Recommendation 2: Optimize Concentration Range. Ensure you are using an appropriate concentration range for both the orthosteric agonist and this compound. Start with a concentration-response curve for the agonist alone, then repeat it in the presence of increasing, fixed concentrations of this compound.
-
Recommendation 3: Check Receptor Expression. Low receptor expression in your cell line could lead to a small assay window, making it difficult to detect potentiation. Confirm receptor levels via methods like radioligand binding or western blot.
-
Issue 2: At high concentrations, the effect of my agonist is decreasing.
-
Question: I see potentiation at lower concentrations of this compound, but at the highest concentrations, the maximum response of my agonist is inhibited. Why is this happening?
-
Answer: This can be a characteristic of the modulator's pharmacology. One study observed that the highest concentrations of this compound could inhibit the maximal G-protein activation in response to orthosteric agonists like acetylcholine and iperoxo.[3]
-
Recommendation 1: Refine Concentration Range. Your optimal working concentration for this compound may be in the lower to mid-range of your tested concentrations. Perform a detailed concentration-response curve to identify the peak potentiation effect before the inhibitory phase begins.
-
Recommendation 2: Consider Assay Dynamics. This effect might be specific to certain signaling pathways. ERK1/2 phosphorylation, for example, involves multiple downstream pathways, and the net effect of this compound could be complex.[3][4] Consider using a more proximal measure of receptor activation, such as [35S]-GTPγS binding, to clarify the modulator's effect on G-protein coupling.[4][5]
-
Issue 3: I am observing a high background signal or a direct effect from this compound alone.
-
Question: My assay shows a significant signal with this compound alone, complicating the interpretation of its modulatory effects. How do I handle this?
-
Answer: this compound is known to have direct allosteric agonist activity, meaning it can activate the M2/M4 receptor even in the absence of an orthosteric agonist.[3][4]
-
Recommendation 1: Quantify Allosteric Agonism. First, perform a concentration-response curve of this compound by itself to determine its intrinsic efficacy and potency (EC50) in your assay system. This will serve as your baseline.
-
Recommendation 2: Adjust Assay Design. When testing for potentiation, subtract the signal generated by the corresponding concentration of this compound alone from the signal generated by the combination of the agonist and this compound. Alternatively, keep the agonist concentration fixed (e.g., at its EC20) and vary the concentration of this compound to clearly visualize the potentiation effect above its intrinsic activity.
-
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
|---|---|---|
| DMSO | 43.79 | 100 |
| 1eq. HCl | 43.79 | 100 |
(Data sourced from Tocris Bioscience)
Table 2: Pharmacological Properties of this compound
| Parameter | Receptor | Value | Assay Context |
|---|---|---|---|
| Cooperativity Factor (α) | M2 | 19.5 | In the presence of Acetylcholine |
| Cooperativity Factor (α) | M4 | 79.4 | In the presence of Acetylcholine |
(Note: The cooperativity factor (α) quantifies the change in affinity of an orthosteric ligand when the allosteric modulator is bound. An α > 1 indicates positive cooperativity.[2])
Experimental Protocols & Workflows
Diagram: General Workflow for Concentration Optimization
Caption: Workflow for optimizing this compound concentration in a functional assay.
Protocol: [³⁵S]-GTPγS Binding Assay
This protocol is a generalized procedure based on methodologies described for characterizing this compound.[1][4]
-
Membrane Preparation:
-
Culture CHO cells stably expressing the M2 or M4 receptor to ~90% confluency.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend. Determine protein concentration using a BCA or Bradford assay.
-
-
Assay Procedure:
-
Prepare the assay buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
In a 96-well plate, add in order:
-
Assay buffer.
-
GDP (to a final concentration of 10 µM).
-
Varying concentrations of this compound (for potentiation assays) or buffer (for agonist-only curve).
-
Varying concentrations of the orthosteric agonist (e.g., acetylcholine).
-
Cell membranes (e.g., 5-10 µg protein per well).
-
-
Initiate the binding reaction by adding [³⁵S]-GTPγS (to a final concentration of ~0.1 nM).
-
Incubate the plate for 60 minutes at 30°C with gentle agitation.
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B).
-
Quickly wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Subtract non-specific binding from all wells.
-
Plot the specific binding against the log concentration of the agonist. Fit the data using a non-linear regression model to determine EC50 and Emax values.
-
Signaling Pathway Visualization
Diagram: M2/M4 Muscarinic Receptor Signaling and Allosteric Modulation
Caption: Allosteric modulation of the M2/M4 receptor signaling pathway by this compound.
References
- 1. Characterization of the novel positive allosteric modulator, this compound, at the muscarinic M(2) and M(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current Advances in Allosteric Modulation of Muscarinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Activation and allosteric modulation of a muscarinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biblio.vub.ac.be [biblio.vub.ac.be]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biocompare.com [biocompare.com]
- 9. Development of a radioligand, [(3)H]this compound, to probe the human M(2) and M(4) muscarinic receptor allosteric binding sites [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting LY2119620 Functional Assay Variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using LY2119620, a positive allosteric modulator (PAM) of the M₂ and M₄ muscarinic acetylcholine (B1216132) receptors.[1][2] Variability in functional assays can be a significant challenge, and this guide is designed to help you identify and address common issues to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a positive allosteric modulator (PAM) that selectively targets the M₂ and M₄ muscarinic acetylcholine receptors.[2] It binds to a site on the receptor that is distinct from the binding site of the natural agonist, acetylcholine (ACh), or other orthosteric agonists.[1] As a PAM, this compound can enhance the affinity and/or efficacy of orthosteric agonists, potentiating their effect.[1][3] It has also been shown to have some direct, albeit partial, agonist activity on its own.[1]
Q2: Which functional assays are commonly used to assess this compound activity?
A2: The most common functional assays for this compound are the [³⁵S]GTPγS binding assay and the ERK1/2 phosphorylation assay. The [³⁵S]GTPγS binding assay provides a direct measure of G-protein activation, an early event in the signaling cascade.[1] The ERK1/2 phosphorylation assay measures a downstream signaling event, which can be an indicator of the integrated cellular response.[1][4]
Q3: What are the key sources of variability in cell-based assays?
A3: Variability in cell-based assays can arise from several factors, including:
-
Cell Health and Culture Conditions: High cell passage number, mycoplasma contamination, and inconsistencies in cell seeding density can all contribute to variability.
-
Reagent Quality and Handling: Lot-to-lot variability of critical reagents like serum and antibodies, as well as improper storage and handling, can impact assay performance.
-
Operator-Dependent Factors: Differences in pipetting technique, timing of incubation steps, and overall adherence to the protocol can introduce significant variability.
-
Assay-Specific Parameters: For PAMs like this compound, the concentration of the orthosteric agonist used is a critical parameter that can influence the observed effect and variability.[3][5]
Q4: What are acceptable quality control parameters for these assays?
A4: For quantitative assays, two key metrics are the Z'-factor and the coefficient of variation (%CV).
-
Z'-factor: This parameter reflects the separation between the high and low signals in an assay. A Z'-factor between 0.5 and 1.0 is considered excellent, while a value between 0 and 0.5 is acceptable.[6]
-
%CV: This is a measure of the variation between replicate wells. Generally, a %CV of less than 15-20% is considered acceptable for cell-based assays.[7][8]
Troubleshooting Guides
High Intra-Plate Variability (High %CV in Replicates)
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension by gently mixing before and during plating. Avoid letting cells settle in the reservoir. Consider using a multichannel pipette with consistent technique for all wells. |
| Pipetting Errors | Use calibrated pipettes and proper technique (e.g., reverse pipetting for viscous solutions). Ensure consistent speed and depth of tip immersion. |
| Edge Effects | Fill the outer wells of the microplate with sterile media or PBS to create a humidity barrier. Avoid using the outer wells for experimental samples if possible. |
| Inadequate Reagent Mixing | Gently mix reagents in the wells after addition, for example, by using a plate shaker at a low speed for a short duration. |
| Temperature Gradients | Ensure the incubator provides uniform temperature distribution. Avoid stacking plates, which can lead to uneven heating. |
High Inter-Plate or Inter-Experiment Variability
| Potential Cause | Troubleshooting Steps |
| Cell Passage Number | Use cells within a narrow and consistent passage number range for all experiments. High passage number cells can exhibit phenotypic drift. |
| Reagent Lot-to-Lot Variability | Whenever possible, use the same lot of critical reagents (e.g., serum, antibodies, [³⁵S]GTPγS) for a set of experiments. Qualify new lots of reagents before use in critical studies. |
| Inconsistent Agonist Concentration | The concentration of the orthosteric agonist (e.g., acetylcholine, iperoxo) is critical for PAM activity.[3][5] Prepare fresh agonist dilutions for each experiment and ensure the final concentration is accurate. An EC₂₀ concentration of the agonist is often used to assess PAM effects.[9] |
| Variability in Incubation Times | Adhere strictly to the incubation times specified in the protocol. Use a timer and process plates consistently. |
| Instrument Performance | Regularly check the performance of plate readers and other equipment. Ensure that settings (e.g., filters, read times) are consistent between experiments. |
Unexpected or Inconsistent this compound Activity
| Potential Cause | Troubleshooting Steps |
| Suboptimal Agonist Concentration | The observed potency and efficacy of a PAM can be highly dependent on the concentration of the orthosteric agonist used.[3][5] Perform a full agonist dose-response curve to accurately determine the EC₂₀ or other desired concentration for your specific cell system. |
| Probe Dependence | The effects of an allosteric modulator can vary depending on the specific orthosteric agonist used.[5] If you switch agonists, you may need to re-characterize the effects of this compound. |
| Low Receptor Expression | Low receptor expression levels can lead to a small signal window, making it difficult to detect PAM effects. Confirm receptor expression using techniques like radioligand binding or western blotting. |
| Signal Saturation | In assays with a high degree of signal amplification, a strong agonist response may mask the potentiating effects of a PAM. Consider using a lower concentration of the orthosteric agonist. |
| Incorrect Assay Conditions | Ensure that assay buffer components (e.g., Mg²⁺, GDP for GTPγS assays) are at their optimal concentrations. |
Quantitative Data Summary
The following tables summarize pharmacological data for this compound from published studies. These values can serve as a benchmark for your own experiments, though some variation is expected depending on the specific cell line and assay conditions.
Table 1: this compound Activity in [³⁵S]GTPγS Binding Assays at the Human M₂ Receptor
| Parameter | Iperoxo (B8088848) Alone | Iperoxo + 10 µM this compound | This compound Alone |
| pEC₅₀ | 7.5 ± 0.1 | 8.8 ± 0.1 | 6.1 ± 0.1 |
| Eₘₐₓ (% of Iperoxo) | 100 | 100 ± 4 | 22 ± 1 |
| Data adapted from Kruse et al., 2013.[1] |
Table 2: this compound Activity in ERK1/2 Phosphorylation Assays at the Human M₂ Receptor
| Parameter | Iperoxo Alone | Iperoxo + 10 µM this compound | This compound Alone |
| pEC₅₀ | 8.4 ± 0.1 | 9.4 ± 0.1 | 7.0 ± 0.1 |
| Eₘₐₓ (% of Iperoxo) | 100 | 104 ± 2 | 20 ± 1 |
| Data adapted from Kruse et al., 2013.[1] |
Experimental Protocols
[³⁵S]GTPγS Binding Assay Protocol
This protocol is a general guideline and may require optimization for your specific cell system.
-
Membrane Preparation:
-
Culture cells expressing M₂ or M₄ receptors to a high density.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂) and resuspend in the same buffer.
-
Determine protein concentration and store membranes at -80°C.
-
-
Assay Procedure:
-
In a 96-well plate, add assay buffer, GDP (to a final concentration of 10-30 µM), and varying concentrations of this compound and the orthosteric agonist (e.g., iperoxo at its EC₂₀).
-
Add the cell membrane preparation (5-20 µg of protein per well).
-
Initiate the reaction by adding [³⁵S]GTPγS (to a final concentration of 0.1-0.5 nM).
-
Incubate the plate at 30°C for 30-60 minutes with gentle shaking.
-
Terminate the reaction by rapid filtration through a filter plate (e.g., GF/C).
-
Wash the filters with ice-cold wash buffer.
-
Dry the filter plate, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.
-
ERK1/2 Phosphorylation Western Blot Protocol
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-16 hours before the experiment to reduce basal ERK1/2 phosphorylation.
-
Treat cells with this compound and/or an orthosteric agonist for the desired time (e.g., 5-15 minutes).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, place the plates on ice and wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) at 4°C.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.[10]
-
Visualizations
Caption: M₂/M₄ receptor signaling pathway activated by an orthosteric agonist and potentiated by this compound.
Caption: General experimental workflow for this compound functional assays, including a quality control checkpoint.
Caption: A decision tree to guide troubleshooting efforts for common sources of assay variability.
References
- 1. Activation and allosteric modulation of a muscarinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening for positive allosteric modulators: assessment of modulator concentration-response curves as a screening paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Approaches for Probing Allosteric Interactions at 7 Transmembrane Spanning Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Figure 3. [Commonly used metrics to describe features of assays, including S/N, CV, S/B and Z’-Factor.]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Use of Coefficient of Variation in Assessing Variability of Quantitative Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Describing Assay Precision – Reciprocal of Variance is correct, not CV percent: its use should significantly improve laboratory performance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery, Synthesis, and Molecular Pharmacology of Selective Positive Allosteric Modulators of the δ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of LY2119620
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive information and troubleshooting guidance for experiments involving LY2119620, a positive allosteric modulator (PAM) of the M2 and M4 muscarinic acetylcholine (B1216132) receptors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a positive allosteric modulator (PAM) that selectively binds to the M2 and M4 muscarinic acetylcholine receptors.[1] It does not compete with the endogenous ligand, acetylcholine (ACh), at the orthosteric binding site. Instead, it binds to a distinct allosteric site, enhancing the receptor's response to ACh.[1] this compound has been shown to potentiate the activity of agonists at these receptors in G protein-coupled functional assays. It also exhibits partial agonist activity on its own at both M2 and M4 receptors.[1]
Q2: What are the known on-target and off-target effects of this compound?
A2: The primary on-target effects of this compound are the positive allosteric modulation and partial agonism of M2 and M4 muscarinic receptors. The most significant known off-target effect is its cross-reactivity with the M2 muscarinic receptor, which is considered an off-target liability when M4 is the intended therapeutic target. This M2 activity is linked to potential cardiovascular side effects.[1] Minimal allosteric agonism (<20%) has been observed at M1, M3, and M5 receptors.
Q3: What are the potential cardiovascular liabilities associated with this compound?
A3: The off-target activity of this compound at the M2 muscarinic receptor is a primary concern for potential cardiovascular adverse events.[1] M2 receptors are predominantly expressed in the heart and their activation leads to negative chronotropic (decreased heart rate) and inotropic (decreased contractility) effects. Therefore, agonism at M2 receptors can potentially lead to bradycardia, hypotension, and other cardiovascular disturbances. While this compound was deemed unsuitable for therapeutic use due to this potential liability, specific clinical data on its cardiovascular adverse events are not publicly available.[1]
Q4: How does this compound affect agonist binding and signaling?
A4: this compound positively modulates the binding and functional efficacy of orthosteric agonists at the M2 and M4 receptors.[1] For instance, in the presence of acetylcholine (ACh), the cooperativity factor (α) for this compound is 19.5 at M2 receptors and 79.4 at M4 receptors. It has been shown to enhance the potency of various muscarinic agonists, including ACh, oxotremorine-M, and iperoxo, in functional assays such as [³⁵S]GTPγS binding.[1]
Troubleshooting Guides
Issue 1: High background or low signal-to-noise in [³⁵S]GTPγS binding assays.
-
Potential Cause: Suboptimal concentrations of assay components.
-
Troubleshooting Steps:
-
GDP Concentration: Titrate GDP concentration (typically 1-10 µM). Higher concentrations can reduce basal binding but may also decrease the agonist-stimulated window.
-
Membrane Concentration: Optimize the amount of cell membrane protein per well. Too much can increase non-specific binding, while too little can result in a weak signal.
-
Agonist Concentration: For measuring PAM activity, use an EC₂₀ concentration of the orthosteric agonist to ensure a sufficient window for potentiation.
-
Non-Specific Binding: Include a control with a high concentration of unlabeled GTPγS (e.g., 10 µM) to accurately determine non-specific binding.
-
Issue 2: Difficulty in distinguishing between allosteric agonism and positive allosteric modulation.
-
Potential Cause: Assay design not optimized to separate the two effects.
-
Troubleshooting Steps:
-
Run parallel assays: Test this compound alone (to measure allosteric agonism) and in the presence of a fixed, low concentration (EC₂₀) of an orthosteric agonist (to measure PAM activity).
-
Concentration-Response Curves: Generate full concentration-response curves for the orthosteric agonist in the absence and presence of increasing concentrations of this compound. A leftward shift in the agonist's EC₅₀ indicates positive allosteric modulation of affinity, while an increase in the Eₘₐₓ suggests modulation of efficacy.
-
Radioligand Binding: Perform competition binding assays with a radiolabeled antagonist and the orthosteric agonist in the presence and absence of this compound. An increase in the agonist's affinity (lower Ki) confirms allosteric modulation of binding.
-
Issue 3: Inconsistent results in cell-based functional assays.
-
Potential Cause: Cell passage number, receptor expression levels, or assay timing.
-
Troubleshooting Steps:
-
Cell Culture: Use cells with a consistent and low passage number. High passage numbers can lead to phenotypic drift and altered receptor expression.
-
Receptor Expression: Monitor receptor expression levels (e.g., via radioligand binding or western blot) to ensure consistency between experiments.
-
Incubation Times: Optimize incubation times for both the allosteric modulator and the orthosteric agonist to ensure equilibrium is reached.
-
Data Presentation
Table 1: Pharmacological Profile of this compound at Muscarinic Receptors
| Parameter | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor | Reference |
| Allosteric Agonism (% of max response) | <20% | 23.2 ± 2.18% | <20% | 16.8 ± 5.01% | <20% | [2] |
| Cooperativity Factor (α) with ACh | - | 19.5 | - | 79.4 | - | [3] |
| Kᵢ for allosteric site (µM) | - | 1.9 - 3.4 | - | 1.9 - 3.4 | - | [2] |
Experimental Protocols
1. Radioligand Binding Assay (Competition)
-
Objective: To determine the effect of this compound on the binding affinity of an orthosteric agonist.
-
Materials:
-
CHO cell membranes expressing human M2 or M4 receptors.
-
Radiolabeled antagonist (e.g., [³H]N-methylscopolamine, [³H]NMS).
-
Unlabeled orthosteric agonist (e.g., iperoxo).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, 154 mM NaCl, pH 7.4.
-
96-well plates.
-
Filter mats (GF/C).
-
Scintillation counter and fluid.
-
-
Methodology:
-
Prepare serial dilutions of the unlabeled orthosteric agonist.
-
In a 96-well plate, add assay buffer, a fixed concentration of [³H]NMS (near its K₋), cell membranes, and the serial dilutions of the orthosteric agonist.
-
Prepare a parallel set of wells that also include a fixed concentration of this compound.
-
Define non-specific binding using a high concentration of a non-radiolabeled antagonist (e.g., atropine).
-
Incubate the plates at room temperature for 1-2 hours to reach equilibrium.
-
Terminate the assay by rapid filtration through the filter mats using a cell harvester.
-
Wash the filters with ice-cold assay buffer.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC₅₀ values of the orthosteric agonist in the presence and absence of this compound. Calculate the Kᵢ values using the Cheng-Prusoff equation.
-
2. [³⁵S]GTPγS Binding Assay
-
Objective: To measure the functional consequence of this compound on G-protein activation.
-
Materials:
-
Cell membranes expressing M2 or M4 receptors.
-
[³⁵S]GTPγS.
-
Unlabeled GTPγS.
-
GDP.
-
Orthosteric agonist.
-
This compound.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
-
Methodology:
-
In a 96-well plate, add assay buffer, GDP (to a final concentration of ~10 µM), and cell membranes.
-
Add this compound at various concentrations (for direct agonism) or a fixed concentration of this compound with serial dilutions of the orthosteric agonist (for PAM activity).
-
Pre-incubate for 15-30 minutes at 30°C.
-
Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).
-
Incubate for 30-60 minutes at 30°C.
-
Terminate the reaction by rapid filtration.
-
Wash and dry the filters.
-
Measure radioactivity by scintillation counting.
-
Determine EC₅₀ and Eₘₐₓ values from the concentration-response curves.
-
Visualizations
Caption: M2 muscarinic receptor signaling pathway in cardiomyocytes.
Caption: General experimental workflow for a [³⁵S]GTPγS binding assay.
References
Technical Support Center: [3H]LY2119620 Radioligand Binding Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [3H]LY2119620, a positive allosteric modulator for the M2 and M4 muscarinic acetylcholine (B1216132) receptors.
Troubleshooting Guides
This section addresses specific issues that may arise during [3H]this compound binding experiments.
Issue 1: High Non-Specific Binding (NSB)
High non-specific binding can obscure the specific binding signal, leading to inaccurate data.[1][2][3]
| Potential Cause | Recommended Action |
| Inappropriate Buffer Composition | - Adjust pH: The pH of the buffer can influence charge-based non-specific interactions. Experiment with a pH range around the isoelectric point of your receptor preparation.[4] - Increase Ionic Strength: Adding salts like NaCl (up to 500 mM) can shield charged interactions between the radioligand and non-target surfaces.[2][3][4][5] |
| Hydrophobic Interactions | - Include a Surfactant: Low concentrations of a non-ionic detergent, such as 0.005% to 0.1% Tween-20, can disrupt hydrophobic interactions.[2][3][4][5] - Add a Blocking Protein: Bovine Serum Albumin (BSA) at a concentration of 0.5 to 2 mg/ml can help prevent the radioligand from binding to non-target proteins and surfaces.[2][4][5] |
| Radioligand Concentration Too High | - Optimize Radioligand Concentration: Perform saturation binding experiments to determine the optimal concentration of [3H]this compound. Using a concentration that is too high will increase non-specific binding. |
| Inadequate Washing | - Increase Wash Volume and/or Number of Washes: Ensure that unbound radioligand is thoroughly removed by increasing the volume and/or number of washes with ice-cold wash buffer. |
| Filter Binding | - Pre-soak Filters: Pre-soaking glass fiber filters with a solution like 0.3% polyethyleneimine (PEI) can reduce the binding of the radioligand to the filter itself.[6] |
Issue 2: Low or No Specific Binding
A weak or absent specific binding signal can be due to several factors.
| Potential Cause | Recommended Action |
| Degraded Radioligand or Receptor | - Proper Storage: Ensure that both the [3H]this compound and the receptor preparation are stored at the correct temperature (-20°C or -80°C) to prevent degradation.[7] - Use Fresh Aliquots: Avoid repeated freeze-thaw cycles of the radioligand and receptor preparations. |
| Suboptimal Incubation Conditions | - Optimize Incubation Time and Temperature: While a 1-hour incubation at 25°C has been reported, it is advisable to perform time-course experiments to determine the optimal incubation time for your specific system to reach equilibrium.[7] |
| Incorrect Buffer Composition | - Check Buffer Components: Ensure all buffer components are at the correct concentrations and pH. The absence of necessary ions or the presence of interfering substances can inhibit binding. |
| Presence of an Orthosteric Ligand | - Understand the Allosteric Nature: As a positive allosteric modulator, the binding of [3H]this compound is influenced by the presence of orthosteric ligands. The absence of an orthosteric agonist might result in lower affinity binding. Conversely, an orthosteric antagonist may decrease binding.[8][9] |
Frequently Asked Questions (FAQs)
Q1: What is the expected binding behavior of [3H]this compound as a positive allosteric modulator (PAM)?
A1: As a PAM, the binding of [3H]this compound to the M2 and M4 receptors is enhanced in the presence of an orthosteric agonist. This is because the agonist stabilizes a receptor conformation that has a higher affinity for the allosteric modulator.[8][9] You may observe a significant increase in the Bmax (maximal number of binding sites) with little change in the Kd (dissociation constant) when an orthosteric agonist is present.[8]
Q2: How do I determine non-specific binding for [3H]this compound?
A2: Non-specific binding should be determined in the presence of a saturating concentration of a non-radiolabeled compound that binds to the same allosteric site. Since [3H]this compound binds to an allosteric site, using a high concentration of an orthosteric ligand like atropine (B194438) may not be sufficient to define non-specific binding. Instead, a structurally similar, non-radiolabeled allosteric modulator should be used at a high concentration (e.g., 1000-fold excess over the radioligand concentration).
Q3: What concentration of [3H]this compound should I use in my experiments?
A3: The optimal concentration of [3H]this compound will depend on the specific goals of your experiment. For saturation binding experiments, a range of concentrations from approximately 0.2 to 60 nM has been used.[7] For competition binding assays, a concentration close to the Kd value is typically recommended.
Q4: What are the key components of the binding buffer for a [3H]this compound assay?
A4: A typical binding buffer for muscarinic receptor assays includes a buffering agent (e.g., 50 mM Tris-HCl or HEPES), divalent cations (e.g., 5 mM MgCl2), and an agent to reduce non-specific binding (e.g., 0.1% BSA). The pH is generally maintained around 7.4.[6]
Experimental Protocols
Detailed Methodology for a [3H]this compound Radioligand Binding Assay
This protocol is a synthesized guideline based on published literature. Optimization for your specific cell or tissue preparation is recommended.
1. Membrane Preparation:
-
Homogenize cells or tissues expressing M2 or M4 receptors in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.
-
Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in a suitable buffer, determine the protein concentration, and store at -80°C.
2. Binding Assay:
-
Thaw the membrane preparation on ice.
-
In a 96-well plate, combine the following in a final volume of 250 µL:
-
150 µL of membrane preparation (typically 3-20 µg of protein for cell membranes).
-
50 µL of either buffer (for total binding), a high concentration of a competing non-labeled allosteric modulator (for non-specific binding), or the test compound.
-
50 µL of [3H]this compound solution in binding buffer. To study the effect of orthosteric ligands, they can be included in this step.
-
-
Incubate the plate for 60 minutes at 25°C with gentle agitation.
3. Filtration:
-
Terminate the incubation by rapid vacuum filtration through GF/C filters pre-soaked in 0.3% PEI.
-
Wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer.
4. Quantification:
-
Dry the filters (e.g., for 30 minutes at 50°C).
-
Place the dried filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
5. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
For saturation binding, plot specific binding against the concentration of [3H]this compound to determine Kd and Bmax.
-
For competition binding, plot the percentage of specific binding against the concentration of the competing ligand to determine the IC50, which can then be converted to a Ki value.
Quantitative Data Summary
| Parameter | M2 Receptor | M4 Receptor | Conditions | Reference |
| Bmax (fmol/mg) | 793 ± 1.95 | 284 ± 18.3 | In the absence of orthosteric agonist | [7] |
| Bmax (fmol/mg) | 2850 ± 162 | 1340 ± 42.2 | In the presence of 10 µM this compound | [7] |
| KB (µM) | 1.9 - 3.4 | 1.9 - 3.4 | For the allosteric binding site on the unoccupied receptor | [7] |
Visualizations
Caption: Experimental workflow for a [3H]this compound radioligand binding assay.
Caption: Simplified signaling pathway of M2 and M4 muscarinic receptors.
Caption: Logical relationship of a Positive Allosteric Modulator with its receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. nicoyalife.com [nicoyalife.com]
- 3. Reducing Non-Specific Binding [reichertspr.com]
- 4. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 5. nicoyalife.com [nicoyalife.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of a radioligand, [(3)H]this compound, to probe the human M(2) and M(4) muscarinic receptor allosteric binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biblio.vub.ac.be [biblio.vub.ac.be]
Technical Support Center: Interpreting LY2119620 Cooperativity Data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the M2/M4 muscarinic receptor positive allosteric modulator (PAM), LY2119620. This guide will help you navigate the challenges associated with interpreting its cooperativity data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a positive allosteric modulator (PAM) that selectively targets the M2 and M4 muscarinic acetylcholine (B1216132) receptors.[1] Unlike orthosteric agonists that bind to the same site as the endogenous ligand acetylcholine (ACh), this compound binds to a distinct, allosteric site on the receptor.[2] This binding event modulates the receptor's response to orthosteric agonists, typically by increasing their binding affinity and/or efficacy.[2] this compound has been shown to potentiate the activity of agonists in G protein-coupled functional assays.
Q2: What is "probe dependence" and how does it affect the interpretation of this compound cooperativity data?
Q3: Can this compound activate the M2/M4 receptor on its own?
Yes, this compound has been observed to exhibit modest allosteric agonism, meaning it can directly activate the M2 and M4 receptors to a certain extent in the absence of an orthosteric agonist.[2] However, its primary and more pronounced effect is the potentiation of orthosteric agonists.
Q4: Are there any known issues with high concentrations of this compound in functional assays?
Some studies have reported that at high concentrations, this compound can lead to a decrease in the maximal response of G-protein activation stimulated by an orthosteric agonist. This suggests a complex mechanism where at higher concentrations, this compound might induce a conformational state that is less favorable for G-protein coupling, while still enhancing agonist affinity.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound cooperativity at M2 and M4 muscarinic receptors.
Table 1: Cooperativity of this compound with Various Orthosteric Agonists at M2 and M4 Receptors
| Receptor | Orthosteric Agonist | Cooperativity Factor (α) | Reference |
| M2 | Acetylcholine | 19.5 | |
| M4 | Acetylcholine | 79.4 | |
| M2 | Iperoxo | 14.5 | [6] |
| M4 | Iperoxo | 3.9 | [6] |
| M2 & M4 | Oxotremorine (B1194727) M | Largest cooperativity observed (qualitative) | [1] |
Table 2: Pharmacological Parameters of this compound with Iperoxo at the M2 Receptor
| Parameter | Value | Description | Reference |
| pKB | 5.77 ± 0.10 | Negative logarithm of the equilibrium dissociation constant of this compound. | [2] |
| Log α | 1.40 ± 0.09 (α = 25) | Logarithm of the binding cooperativity factor between this compound and iperoxo. | [2] |
| Log αβ | 1.42 ± 0.09 (αβ = 26) | Logarithm of the product of binding (α) and efficacy (β) cooperativity in a [35S]GTPγS assay. | [2] |
Experimental Protocols
1. [3H]-N-methylscopolamine ([3H]-NMS) Competition Binding Assay
This protocol is designed to determine the affinity of this compound and its cooperativity with an orthosteric agonist.
-
Materials:
-
Cell membranes expressing the M2 or M4 muscarinic receptor.
-
[3H]-NMS (radioligand).
-
Unlabeled NMS (for determining non-specific binding).
-
Orthosteric agonist (e.g., acetylcholine, iperoxo, oxotremorine M).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates.
-
Scintillation fluid.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the orthosteric agonist and this compound in assay buffer.
-
In a 96-well plate, add a fixed concentration of [3H]-NMS (typically at its Kd value).
-
Add varying concentrations of the orthosteric agonist in the absence or presence of a fixed concentration of this compound.
-
To determine non-specific binding, add a high concentration of unlabeled NMS (e.g., 1 µM) to a set of wells.
-
Add the cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 1-2 hours to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Allow the filters to dry completely.
-
Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of the competing ligand.
-
Fit the data using a non-linear regression model to determine the IC50 values.
-
Calculate the Ki values using the Cheng-Prusoff equation.
-
The fold-shift in the agonist's IC50 or Ki in the presence of this compound indicates the degree of positive cooperativity.
-
2. [35S]GTPγS Functional Assay
This assay measures the functional consequence of M2/M4 receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins.
-
Materials:
-
Cell membranes expressing the M2 or M4 muscarinic receptor.
-
[35S]GTPγS.
-
Unlabeled GTPγS (for determining non-specific binding).
-
Orthosteric agonist.
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, 1 µM GDP, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates.
-
Scintillation fluid.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the orthosteric agonist and this compound in assay buffer.
-
In a 96-well plate, add the cell membranes.
-
Add varying concentrations of the orthosteric agonist in the absence or presence of a fixed concentration of this compound.
-
To determine non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM) to a set of wells.
-
Initiate the reaction by adding a fixed concentration of [35S]GTPγS to all wells.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Terminate the reaction by rapid filtration through the filter plates.
-
Wash the filters three times with ice-cold wash buffer.
-
Allow the filters to dry and add scintillation fluid.
-
Count the radioactivity.
-
-
Data Analysis:
-
Plot the stimulated [35S]GTPγS binding as a function of the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
The leftward shift in the EC50 and/or increase in the Emax in the presence of this compound quantifies its positive allosteric modulatory effect.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High non-specific binding in [3H]-NMS assay | - Radioligand concentration is too high.- Insufficient washing.- Filter plates not adequately pre-treated. | - Use a radioligand concentration at or below the Kd.- Increase the number and volume of washes with ice-cold buffer.- Pre-soak filter plates in 0.5% polyethyleneimine (PEI). |
| Low signal-to-noise ratio in [35S]GTPγS assay | - Low receptor expression in membranes.- Suboptimal GDP concentration.- Assay buffer composition is not optimal. | - Use a higher concentration of cell membranes.- Optimize the GDP concentration (typically 1-10 µM) to reduce basal binding.- Optimize Mg2+ and Na+ concentrations in the assay buffer. |
| Inconsistent cooperativity data with different agonists | This is likely due to "probe dependence," an inherent property of allosteric modulators. | - Acknowledge and report the probe-dependent nature of this compound.- Characterize cooperativity with multiple orthosteric agonists, including the endogenous ligand acetylcholine.- Clearly state the orthosteric agonist used when reporting cooperativity data. |
| Maximal response decreases at high this compound concentrations | At high concentrations, some PAMs can induce a receptor conformation that is less efficient at G-protein coupling. | - Perform a full dose-response curve of this compound in the presence of a fixed concentration of the orthosteric agonist to characterize this effect.- Consider that the mechanism of action may be more complex than simple potentiation. |
Visualizations
References
- 1. Characterization of the novel positive allosteric modulator, this compound, at the muscarinic M(2) and M(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation and allosteric modulation of a muscarinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Approaches for Probing Allosteric Interactions at 7 Transmembrane Spanning Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Probe dependence in the allosteric modulation of a G protein-coupled receptor: implications for detection and validation of allosteric ligand effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The unconventional activation of the muscarinic acetylcholine receptor M4R by diverse ligands - PMC [pmc.ncbi.nlm.nih.gov]
stability and storage of LY2119620 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of LY2119620 stock solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and reliability of your experiments.
Stability and Storage of this compound
Proper handling and storage of this compound are crucial for maintaining its chemical integrity and ensuring reproducible experimental results.
Storage Conditions Summary
| Form | Storage Temperature | Duration | Supplier Recommendation |
| Solid Powder | -20°C | Up to 3 years | MedchemExpress, Selleck Chemicals, ProbeChem |
| 4°C | Up to 2 years | MedchemExpress | |
| In Solvent (e.g., DMSO) | -80°C | Up to 2 years | MedchemExpress |
| -20°C | Up to 1 year | MedchemExpress, Selleck Chemicals |
Solubility Data
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 43.79 - 87 | 100 - 198.65 | Use fresh, anhydrous DMSO as it is hygroscopic.[1][2] Ultrasonic assistance may be required for complete dissolution.[2] |
| Ethanol | 10 | - | - |
| 1 eq. HCl | 43.79 | 100 | - |
| Water | Insoluble | Insoluble | - |
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder. The molecular weight of this compound is 437.94 g/mol .
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the powder. For example, to prepare a 10 mM stock solution, dissolve 4.38 mg of this compound in 1 mL of DMSO.
-
Dissolution: Vortex the solution thoroughly to ensure the compound is completely dissolved. If precipitation is observed, gentle warming or sonication can aid in dissolution.[2]
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use vials.
-
Storage: Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[2]
Troubleshooting Guide & FAQs
Q1: My this compound powder won't dissolve completely in DMSO.
-
A1: Ensure you are using fresh, high-purity (anhydrous) DMSO, as DMSO is hygroscopic and absorbed water can reduce solubility.[1] You can also try gentle warming or sonication to aid dissolution.[2] Check that you have not exceeded the maximum solubility of this compound in DMSO.
Q2: I see precipitation in my stock solution after thawing.
-
A2: This may be due to the solution becoming supersaturated at a lower temperature or due to repeated freeze-thaw cycles. Before use, allow the vial to come to room temperature and vortex thoroughly to redissolve the precipitate. If the issue persists, consider preparing fresh stock solution and ensuring it is properly aliquoted to minimize freeze-thaw cycles.
Q3: Can I store my this compound stock solution at 4°C?
-
A3: It is not recommended to store stock solutions in DMSO at 4°C for extended periods. For long-term storage, -20°C or -80°C is advised to maintain stability.[2]
Q4: How many times can I freeze-thaw my stock solution?
-
A4: It is best practice to avoid repeated freeze-thaw cycles. Aliquoting the stock solution into single-use volumes is highly recommended to preserve the integrity of the compound.
Q5: Is this compound light-sensitive?
Visualizations
Experimental Workflow: Stock Solution Preparation
Caption: Workflow for preparing this compound stock solutions.
Signaling Pathway: this compound Mechanism of Action
This compound is a positive allosteric modulator (PAM) of the M2 and M4 muscarinic acetylcholine (B1216132) receptors (mAChRs). It binds to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand, acetylcholine (ACh), binds. By binding to this allosteric site, this compound enhances the receptor's response to ACh, leading to a potentiation of downstream signaling.
Caption: Simplified signaling pathway of this compound.
References
addressing LY2119620 M2 receptor cross-reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LY2119620, with a specific focus on addressing its cross-reactivity with the M2 muscarinic acetylcholine (B1216132) receptor.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and known cross-reactivity of this compound?
A1: this compound is a positive allosteric modulator (PAM) that demonstrates high affinity for both the M2 and M4 muscarinic acetylcholine receptors.[1][2][3] It is considered a dual M2/M4 receptor agonist.[4] Its significant cross-reactivity with the M2 receptor is a critical characteristic to consider during experimental design and data interpretation.[1]
Q2: I am observing unexpected cardiovascular effects in my in vivo model. Could this be related to this compound?
A2: Yes, it is highly probable. The M2 muscarinic receptor plays a crucial role in regulating cardiac function.[5] The cross-reactivity of this compound with the M2 receptor is cited as a potential cause for cardiovascular liabilities, which made it unsuitable for therapeutic development.[1] Therefore, any observed cardiovascular effects should be carefully evaluated as a potential on-target effect at the M2 receptor.
Q3: My experimental results show a potentiation of an orthosteric agonist's effect that is stronger than expected for an M4 receptor-mediated response. What could be the cause?
A3: This could be due to the synergistic effect of this compound at both M2 and M4 receptors, or a dominant M2 receptor-mediated response. This compound exhibits positive cooperativity with orthosteric agonists like iperoxo (B8088848) at the M2 receptor, enhancing their binding and functional efficacy.[5][6] If your experimental system expresses both M2 and M4 receptors, the observed potentiation will be a composite of the effects at both receptors.
Q4: How can I differentiate between the effects of this compound at the M2 and M4 receptors in my experiments?
A4: To dissect the specific contributions of M2 and M4 receptor activation, consider the following strategies:
-
Use of selective antagonists: Employ M2- or M4-selective antagonists to block the effects at one of the receptors.
-
Cell lines with single receptor expression: Utilize cell lines engineered to express only the M2 or M4 receptor to characterize the activity of this compound at each receptor individually.
-
Knockout animal models: If working in vivo, consider using M2 or M4 receptor knockout mice to isolate the effects of this compound on the remaining receptor subtype.[7]
Q5: What is the mechanism of action of this compound at the M2 receptor?
A5: this compound acts as a positive allosteric modulator at the M2 receptor. It binds to a site on the receptor that is distinct from the orthosteric site where endogenous ligands like acetylcholine bind.[5][6] This allosteric binding enhances the affinity and/or efficacy of orthosteric agonists.[6] this compound also exhibits some degree of direct allosteric agonism, meaning it can activate the receptor even in the absence of an orthosteric agonist.[2][3][4]
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in functional assays.
-
Possible Cause: Variable expression levels of M2 and M4 receptors across different cell passages or tissue preparations.
-
Troubleshooting Steps:
-
Characterize Receptor Expression: Quantify the expression levels of both M2 and M4 receptors in your experimental system using techniques like radioligand binding assays or western blotting.
-
Use Stable Cell Lines: Whenever possible, use stable cell lines with consistent receptor expression levels.
-
Control for Probe Dependence: The modulatory effects of this compound can be dependent on the specific orthosteric agonist used.[1] If you are using different agonists, characterize the effect of this compound with each one individually.
-
Issue 2: Difficulty in interpreting binding assay data.
-
Possible Cause: The complex interplay between this compound and the orthosteric ligand at the M2 and M4 receptors.
-
Troubleshooting Steps:
-
Saturation Binding Experiments: Perform saturation binding experiments with a radiolabeled orthosteric ligand in the presence and absence of this compound to determine its effect on the Bmax and Kd of the orthosteric ligand.[4]
-
Competition Binding Assays: Conduct competition binding assays with a known M2 or M4 selective ligand to confirm the engagement of this compound with its target.
-
Consider Allosteric Models: Analyze your binding data using models that account for allosteric interactions, rather than simple competitive binding models.
-
Quantitative Data Summary
Table 1: Allosteric Agonism of this compound
| Receptor | Allosteric Agonism (% of max response) |
| M2 | 23.2 ± 2.18% |
| M4 | 16.8 ± 5.01% |
| M1, M3, M5 | <20% (Minimal) |
Data sourced from MedchemExpress product information.[4]
Table 2: Binding Characteristics of this compound
| Parameter | Value | Receptor |
| KB (allosteric site, unoccupied receptor) | ~1.9 to 3.4 µM | M2/M4 |
| Effect on [3H]Oxo-M Bmax (with 10 µM this compound) | Increase from 793 ± 1.95 to 2850 ± 162 fmol/mg | M2 |
| Effect on [3H]Oxo-M Bmax (with 10 µM this compound) | ~5-fold increase (284 ± 18.3 to 1340 ± 42.2 fmol/mg) | M4 |
Data sourced from MedchemExpress product information.[4]
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Determine Allosteric Effects
This protocol is adapted from methodologies described in the literature.[4][8]
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the M2 or M4 receptor.
-
Incubation: In a 96-well plate, incubate the cell membranes (e.g., 15 µg) with a fixed concentration of a radiolabeled orthosteric ligand (e.g., [3H]-N-methylscopolamine, [3H]NMS) and varying concentrations of this compound.
-
Equilibrium: Incubate for 1 hour at 25°C to reach equilibrium.
-
Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Analyze the data using non-linear regression to determine the effect of this compound on the affinity (Kd) and binding capacity (Bmax) of the orthosteric ligand.
Protocol 2: Functional Assay - Inhibition of cAMP Production (for M2/M4 Receptors)
This protocol is based on the known signaling pathway of M2 and M4 receptors.[8]
-
Cell Culture: Culture CHO cells stably expressing either the M2 or M4 receptor.
-
Stimulation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period. Then, stimulate the cells with forskolin (B1673556) to induce cAMP production.
-
Treatment: Concurrently with forskolin, treat the cells with varying concentrations of this compound, either alone or in combination with an orthosteric agonist.
-
Lysis: After a defined incubation period, lyse the cells to release intracellular cAMP.
-
Quantification: Measure the cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the concentration-response curves for this compound and determine its EC50 and maximal inhibition of forskolin-stimulated cAMP production.
Visualizations
Caption: M2 receptor signaling pathway activated by this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
Caption: Experimental workflow for characterizing this compound.
References
- 1. Characterization of the novel positive allosteric modulator, this compound, at the muscarinic M(2) and M(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Multitargeting nature of muscarinic orthosteric agonists and antagonists [frontiersin.org]
- 3. Multitargeting nature of muscarinic orthosteric agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Activation and allosteric modulation of a muscarinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biblio.vub.ac.be [biblio.vub.ac.be]
- 7. academic.oup.com [academic.oup.com]
- 8. Novel M2‐selective, Gi‐biased agonists of muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
improving reproducibility in LY2119620 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of experiments involving LY2119620, a positive allosteric modulator of muscarinic M2 and M4 receptors.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Question: Why are my functional assay results with this compound inconsistent or showing high variability?
Answer:
Inconsistent results with this compound can stem from several factors, most notably "probe dependence".[1][2] This means the modulatory effect of this compound can vary significantly depending on the specific orthosteric agonist used in the assay.
-
Actionable Steps:
-
Standardize the Orthosteric Agonist: Ensure you are using the same orthosteric agonist at a consistent concentration across all experiments you intend to compare.
-
Characterize Probe Dependence: If feasible, test this compound with a panel of different orthosteric agonists (e.g., acetylcholine (B1216132), iperoxo, oxotremorine (B1194727) M) to understand the probe-dependent nature of its effect in your specific assay system.[1][2]
-
Control for G-protein Coupling: The observed cooperativity can be G-protein dependent.[3] Ensure consistent expression and coupling of G-proteins in your cell line.
-
Review Agonist Concentration: The potentiation by this compound is most apparent at sub-maximal concentrations of the orthosteric agonist. Ensure your agonist dose-response curve is well-characterized and you are using an appropriate concentration to observe modulation.
-
Question: I am observing a lower-than-expected or even an inhibitory effect of this compound at high concentrations. Is this normal?
Answer:
Yes, this can be a normal phenomenon. While this compound is a positive allosteric modulator, high concentrations have been reported to suppress maximal G-protein activation.[4] Additionally, this compound exhibits weak negative cooperativity with inverse agonists like [3H]-NMS.[5]
-
Actionable Steps:
-
Perform a Dose-Response Curve for this compound: Determine the optimal concentration range for potentiation in your assay. This will likely be a bell-shaped curve.
-
Avoid Excessive Concentrations: Based on your dose-response data, use a concentration of this compound that is on the ascending part of the curve for potentiation.
-
Consider the Ligand Pairing: The inhibitory effect might be more pronounced with certain orthosteric ligands.
-
Question: My radioligand binding assay results are not showing the expected positive cooperativity. What could be wrong?
Answer:
Several factors can influence the outcome of radioligand binding assays with allosteric modulators.
-
Actionable Steps:
-
Choice of Radioligand: Positive cooperativity is observed with orthosteric agonists. If you are using a radiolabeled antagonist (e.g., [3H]-NMS), you may observe weak negative cooperativity.[5][6]
-
Use of [3H]this compound: For direct measurement of binding to the allosteric site, consider using [3H]this compound.[3] Note that orthosteric agonists can increase the Bmax of [3H]this compound binding with little change in Kd, a G-protein-dependent effect.[3]
-
Incubation Time and Temperature: Ensure that the binding has reached equilibrium. Allosteric interactions can sometimes alter the kinetics of orthosteric ligand binding.
-
Buffer Composition: Check the ionic strength and pH of your binding buffer, as these can influence receptor conformation and ligand binding.
-
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a positive allosteric modulator (PAM) of the muscarinic M2 and M4 receptors.[7] It binds to a site on the receptor that is distinct from the binding site of the endogenous agonist, acetylcholine.[8] This binding increases the affinity and/or efficacy of orthosteric agonists.[1][5] this compound can also act as a partial allosteric agonist, meaning it can activate the receptor on its own, albeit with lower efficacy than a full agonist.[9][10]
What is the binding site of this compound?
This compound binds to an allosteric site located in the extracellular vestibule of the M2 and M4 receptors, just above the orthosteric binding pocket.[5]
Is this compound selective for specific muscarinic receptor subtypes?
Yes, this compound is selective for the M2 and M4 muscarinic receptor subtypes over the M1, M3, and M5 subtypes.[3][10]
How should I prepare and store this compound?
For preparing stock solutions, refer to the manufacturer's datasheet, as the molecular weight may vary between batches.[7] It is typically dissolved in a solvent like DMSO to create a high-concentration stock, which can then be diluted in aqueous buffers for experiments. Store the stock solution at -20°C or -80°C as recommended by the supplier. Avoid repeated freeze-thaw cycles.
What are typical concentrations of this compound to use in experiments?
The optimal concentration will depend on the specific assay and cell system. However, a starting point for dose-response experiments could be in the nanomolar to micromolar range. For example, in some binding assays, 10 µM this compound has been shown to cause a significant increase in the Bmax of an orthosteric agonist.[10] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Quantitative Data Summary
Table 1: Allosteric Modulator Properties of this compound
| Parameter | Receptor | Value | Notes |
| Cooperativity Factor (α) with ACh | M2 | 19.5 | In a G protein-coupled functional assay.[7] |
| Cooperativity Factor (α) with ACh | M4 | 79.4 | In a G protein-coupled functional assay.[7] |
| Allosteric Agonism | M2 | 23.2 ± 2.18% | [10] |
| Allosteric Agonism | M4 | 16.8 ± 5.01% | [10] |
| Allosteric Agonism | M1, M3, M5 | <20% | [10] |
| KB (unoccupied receptor) | M2/M4 | ~1.9 to 3.4 µM | [10] |
Table 2: Effect of this compound on [3H]Oxo-M Saturation Binding
| Receptor | Condition | Bmax (fmol/mg) |
| M2 | Control | 793 ± 1.95 |
| M2 | + 10 µM this compound | 2850 ± 162 |
| M4 | Control | 284 ± 18.3 |
| M4 | + 10 µM this compound | 1340 ± 42.2 |
Data from MCE Bioactive Compound Library datasheet for this compound.[10]
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Determine Cooperativity
This protocol is a general guideline for assessing the effect of this compound on the binding of a radiolabeled orthosteric agonist.
-
Cell Culture: Culture cells stably expressing the human M2 or M4 receptor.
-
Membrane Preparation: Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.
-
Binding Assay:
-
In a 96-well plate, add cell membranes (e.g., 15 µg protein).
-
Add a fixed concentration of the radiolabeled orthosteric agonist (e.g., [3H]Oxotremorine-M).
-
Add a range of concentrations of unlabeled this compound.
-
For non-specific binding, add a high concentration of a suitable unlabeled orthosteric ligand (e.g., atropine).
-
Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 1 hour).[10]
-
-
Termination and Filtration: Terminate the binding reaction by rapid filtration over glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Analyze the data using non-linear regression to determine the effect of this compound on the affinity (Kd) and/or Bmax of the radioligand.
Protocol 2: GTPγS Functional Assay
This protocol measures the activation of G-proteins as a functional readout of receptor activation.
-
Cell Culture and Membrane Preparation: As described in Protocol 1.
-
Assay Buffer: Prepare a buffer containing GDP and [35S]GTPγS.
-
GTPγS Binding Assay:
-
Add cell membranes to the assay buffer.
-
Add a fixed, sub-maximal concentration of an orthosteric agonist (e.g., acetylcholine).
-
Add a range of concentrations of this compound.
-
For basal binding, omit the agonist and this compound. For non-specific binding, add a high concentration of unlabeled GTPγS.
-
Incubate at 30°C for a defined period (e.g., 30-60 minutes).
-
-
Termination, Filtration, and Counting: As described in Protocol 1.
-
Data Analysis: Plot the [35S]GTPγS binding against the concentration of this compound to determine the potentiation of the agonist-stimulated response.
Visualizations
Caption: Signaling pathway of M2/M4 receptor modulation by this compound.
Caption: General experimental workflow for studying this compound effects.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. [PDF] Characterization of the Novel Positive Allosteric Modulator, this compound, at the Muscarinic M2 and M4 Receptors | Semantic Scholar [semanticscholar.org]
- 2. Characterization of the novel positive allosteric modulator, this compound, at the muscarinic M(2) and M(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a radioligand, [(3)H]this compound, to probe the human M(2) and M(4) muscarinic receptor allosteric binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Activation and allosteric modulation of a muscarinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biblio.vub.ac.be [biblio.vub.ac.be]
- 7. LY 2119620 | M2 Receptors | Tocris Bioscience [tocris.com]
- 8. Current Advances in Allosteric Modulation of Muscarinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
dealing with probe dependence in LY2119620 assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing LY2119620, a positive allosteric modulator (PAM) of the M2 and M4 muscarinic acetylcholine (B1216132) receptors. This guide will help you address common challenges, particularly the phenomenon of probe dependence observed in various assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective positive allosteric modulator (PAM) for the M2 and M4 muscarinic acetylcholine receptors (mAChRs).[1][2] It binds to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand, acetylcholine (ACh), binds.[3] As a PAM, this compound can enhance the affinity and/or efficacy of orthosteric agonists.[4][5] It has been shown to potentiate the activity of agonists in G protein-coupled functional assays.[2]
Q2: What is "probe dependence" and how does it relate to this compound?
Probe dependence is a phenomenon where the observed effect of an allosteric modulator (like this compound) is dependent on the specific orthosteric ligand ("probe") used in the assay.[1][6] For this compound, this means its modulatory effect can range from positive to negative cooperativity depending on the orthosteric agonist or antagonist it is paired with.[4][5][6] This has significant implications for experimental design and data interpretation.
Q3: Can this compound activate the M2/M4 receptor on its own?
Yes, this compound has been observed to have modest allosteric agonist activity on its own at both M2 and M4 receptors.[7][8] However, its primary characterization is as a PAM, where it enhances the effect of an orthosteric agonist.[1] Some studies have shown it can directly activate M2 receptor signaling as measured by [35S]GTPγS and ERK1/2 phosphorylation assays.[4][5]
Q4: At which receptors is this compound active?
This compound is selective for the M2 and M4 muscarinic receptor subtypes.[1][3] It does not compete for the orthosteric binding pocket at any of the five muscarinic receptor subtypes (M1-M5).[3]
Troubleshooting Guide
Issue 1: Inconsistent or unexpected results in functional assays.
-
Possible Cause: Probe dependence. The choice of orthosteric agonist can dramatically alter the observed effect of this compound.
-
Troubleshooting Steps:
-
Vary the Orthosteric Agonist: Test this compound in the presence of multiple orthosteric agonists with different efficacy profiles (e.g., acetylcholine, iperoxo (B8088848), oxotremorine (B1194727) M).[1]
-
Characterize Cooperativity: Determine the cooperativity factor (α) for each orthosteric-allosteric pair. A value of α > 1 indicates positive cooperativity, while α < 1 indicates negative cooperativity.
-
Consult the Literature: Review publications that have characterized this compound with the specific orthosteric ligand you are using.
-
Issue 2: Discrepancies between binding and functional assay results.
-
Possible Cause: The modulation of orthosteric ligand affinity (binding) does not always correlate with the modulation of its signaling efficacy (function).[6]
-
Troubleshooting Steps:
-
Run Parallel Assays: Whenever possible, perform binding and functional assays in parallel using the same cell line and experimental conditions.
-
Multiple Functional Readouts: Utilize multiple functional assays that measure different points in the signaling cascade (e.g., GTPγS binding for G-protein activation, ERK1/2 phosphorylation for downstream signaling).[4][5][8]
-
Consider Biased Modulation: The allosteric modulator may be biasing the receptor towards a particular signaling pathway.[9]
-
Issue 3: High background or non-specific binding in radioligand assays.
-
Possible Cause: Issues with the radioligand, membrane preparation, or assay buffer.
-
Troubleshooting Steps:
-
Validate Radioligand: Ensure the radioligand ([3H]this compound, [3H]NMS, etc.) is not degraded and has high specific activity.
-
Optimize Membrane Concentration: Titrate the amount of cell membrane preparation to find the optimal signal-to-noise ratio.
-
Buffer Composition: Check the composition of your assay buffer. Ensure the pH and ionic strength are appropriate.
-
Include Proper Controls: Always include controls for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a competing non-labeled ligand).
-
Data Presentation
Table 1: Cooperativity of this compound with Different Orthosteric Agonists at M2 and M4 Receptors.
| Receptor | Orthosteric Agonist | Cooperativity Factor (α) | Assay Type | Reference |
| M2 | Acetylcholine | 19.5 | G protein-coupled functional assay | [2] |
| M4 | Acetylcholine | 79.4 | G protein-coupled functional assay | [2] |
| M2 | Iperoxo | Strong Positive | Radioligand binding & functional assays | [4][5] |
| M4 | Oxotremorine M | Largest Cooperativity Observed | Guanosine 5'-[γ-(35)S]-triphosphate assays | [1] |
| M2 | [3H]-NMS (inverse agonist) | Mild Negative | Radioligand binding assay | [4][5] |
Table 2: Pharmacological Characterization of this compound.
| Parameter | Value | Receptor | Assay Type | Reference |
| Allosteric Agonism | 23.2 ± 2.18% | M2 | [35S]GTPγS | [7] |
| Allosteric Agonism | 16.8 ± 5.01% | M4 | [35S]GTPγS | [7] |
| KB for unoccupied receptor | ~1.9 to 3.4 μM | M2/M4 | [35S]GTPγS | [7] |
Experimental Protocols
Protocol 1: [3H]this compound Equilibrium Radioligand Binding Assay
This protocol is adapted from methodologies described in the literature.[7]
-
Materials:
-
Cell membranes expressing the M2 or M4 receptor (15 µg)
-
[3H]this compound (0.2 to 60 nM)
-
Orthosteric ligand (e.g., acetylcholine, iperoxo at 100 µM)
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Unlabeled this compound for determining non-specific binding
-
96-well filter plates
-
Scintillation fluid and counter
-
-
Procedure:
-
In a 96-well plate, combine 15 µg of cell membranes, the desired concentration of the orthosteric ligand, and varying concentrations of [3H]this compound.
-
For non-specific binding wells, add a high concentration of unlabeled this compound (e.g., 10 µM).
-
Incubate the plate for 1 hour at 25°C.
-
Terminate the assay by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity using a scintillation counter.
-
Analyze the data using a one-site specific binding model to determine Bmax and Kd values.
-
Protocol 2: [35S]GTPγS Functional Assay
This protocol outlines a general procedure for assessing G-protein activation.
-
Materials:
-
Cell membranes expressing the M2 or M4 receptor
-
[35S]GTPγS
-
GDP
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4
-
Orthosteric agonist
-
This compound
-
GTPγS (unlabeled) for non-specific binding
-
-
Procedure:
-
Pre-incubate cell membranes with the orthosteric agonist and/or this compound in the assay buffer containing GDP for 15-30 minutes at 30°C.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate for 30-60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through filter plates.
-
Wash the filters with ice-cold wash buffer.
-
Quantify the bound [35S]GTPγS using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of unlabeled GTPγS.
-
Mandatory Visualizations
Caption: Allosteric modulation of M2/M4 receptor signaling by this compound.
Caption: Troubleshooting workflow for this compound assays.
References
- 1. Characterization of the novel positive allosteric modulator, this compound, at the muscarinic M(2) and M(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LY 2119620 | M2 Receptors | Tocris Bioscience [tocris.com]
- 3. Development of a radioligand, [(3)H]this compound, to probe the human M(2) and M(4) muscarinic receptor allosteric binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation and allosteric modulation of a muscarinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biblio.vub.ac.be [biblio.vub.ac.be]
- 6. Probe dependence in the allosteric modulation of a G protein-coupled receptor: implications for detection and validation of allosteric ligand effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Probe dependence and biased potentiation of metabotropic glutamate receptor 5 is mediated by differential ligand interactions in the common allosteric binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Allosteric Effects of LY2119620: A Comparative Guide
For researchers and professionals in drug development, understanding the nuanced effects of allosteric modulators is paramount. This guide provides a comparative analysis of LY2119620, a positive allosteric modulator (PAM) of the M2 and M4 muscarinic acetylcholine (B1216132) receptors, against other relevant allosteric modulators.[1] The data presented is curated from preclinical studies to assist in the validation and contextualization of this compound's allosteric effects.
Comparative Analysis of M4 Receptor Positive Allosteric Modulators
This compound has been characterized as a potent PAM at the M4 muscarinic receptor. To objectively assess its performance, this section compares it with other well-documented M4 PAMs, LY2033298 and VU0152100. The following tables summarize key quantitative data from functional and binding assays.
Table 1: Functional Potency and Cooperativity at the M4 Muscarinic Receptor
| Compound | Assay Type | Orthosteric Agonist | Parameter | Value |
| This compound | [³⁵S]GTPγS Binding | Acetylcholine | α (Cooperativity Factor) | 79.4 |
| This compound | [³⁵S]GTPγS Binding | Oxotremorine-M | Fold Potentiation | Largest cooperativity observed |
| LY2033298 | Calcium Mobilization | Acetylcholine | α (Cooperativity Factor) | 35 |
| VU0152100 | Calcium Mobilization | Acetylcholine | EC₅₀ | 380 nM |
Table 2: Binding Affinity and Allosteric Effects at the M4 Muscarinic Receptor
| Compound | Assay Type | Radioligand | Parameter | Value |
| This compound | [³H]NMS Binding | [³H]NMS | Effect | No competition for orthosteric site |
| LY2033298 | Radioligand Binding | [³H]NMS | Effect | Minimal effect on antagonist binding |
| VU0152100 | [³H]NMS Binding | [³H]NMS | Effect | No displacement up to 30 µM |
Comparative Analysis of M2 Receptor Positive Allosteric Modulators
This compound also exhibits positive allosteric modulation of the M2 muscarinic receptor.[1] While direct comparative studies with other M2-selective PAMs under identical experimental conditions are limited, this section provides available data for this compound.
Table 3: Functional Potency and Cooperativity at the M2 Muscarinic Receptor
| Compound | Assay Type | Orthosteric Agonist | Parameter | Value |
| This compound | [³⁵S]GTPγS Binding | Acetylcholine | α (Cooperativity Factor) | 19.5 |
| This compound | [³⁵S]GTPγS Binding | Iperoxo | PAM Activity | Suitable allosteric partner |
Table 4: Binding Affinity and Allosteric Effects at the M2 Muscarinic Receptor
| Compound | Assay Type | Radioligand | Parameter | Value |
| This compound | [³H]NMS Binding | [³H]NMS | Effect | No competition for orthosteric site |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and validation.
[³H]N-methylscopolamine ([³H]NMS) Binding Assay
This assay is employed to determine the binding affinity of ligands to muscarinic receptors and to assess whether a compound binds to the orthosteric site.
-
Membrane Preparation: Cell membranes expressing the target muscarinic receptor subtype (M2 or M4) are prepared from cultured cells or tissue homogenates. This typically involves cell lysis, centrifugation to pellet the membranes, and washing to remove cytosolic components.
-
Binding Reaction: In a 96-well plate, the prepared membranes (e.g., 10 µ g/well ) are incubated with a fixed concentration of [³H]NMS (a radiolabeled orthosteric antagonist) and varying concentrations of the test compound (e.g., this compound).
-
Incubation: The reaction mixture is incubated at room temperature (e.g., for 3 hours) to allow binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled antagonist like atropine) from total binding. Competition binding curves are then generated to determine the inhibitory constant (Ki) of the test compound. For allosteric modulators, a lack of displacement of [³H]NMS indicates that the compound does not bind to the orthosteric site.[2]
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the target receptor, providing a readout of agonist activity and the modulatory effects of PAMs.
-
Membrane Preparation: Similar to the [³H]NMS binding assay, cell membranes expressing the receptor of interest are prepared.
-
Assay Buffer: The assay is performed in a buffer containing GDP to maintain G proteins in their inactive state.
-
Reaction Mixture: Membranes are incubated with the orthosteric agonist, the test PAM (e.g., this compound), and [³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
Incubation: The mixture is incubated at 30°C for a defined period (e.g., 60 minutes) to allow for agonist-stimulated G protein activation and the binding of [³⁵S]GTPγS.
-
Termination and Filtration: The reaction is stopped by rapid filtration through glass fiber filters.
-
Washing: Filters are washed with ice-cold buffer.
-
Scintillation Counting: The amount of bound [³⁵S]GTPγS is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the potency (EC₅₀) and efficacy (Emax) of the agonist in the absence and presence of the PAM. A leftward shift in the agonist's concentration-response curve indicates positive allosteric modulation. The cooperativity factor (α) can be calculated to quantify the magnitude of this potentiation.[3][4][5][6]
ERK1/2 Phosphorylation Assay
This assay measures a downstream signaling event following receptor activation, providing another functional readout of receptor modulation.
-
Cell Culture: Cells stably expressing the target muscarinic receptor are cultured to confluence in 96-well plates.
-
Serum Starvation: Prior to the assay, cells are typically serum-starved for a period (e.g., 18 hours) to reduce basal levels of ERK1/2 phosphorylation.
-
Compound Treatment: Cells are treated with the orthosteric agonist and/or the allosteric modulator for a specific duration (e.g., 5-15 minutes) at 37°C.
-
Cell Lysis: The cells are lysed to release intracellular proteins.
-
Detection: The levels of phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 are measured. This is commonly done using techniques like Western blotting or proximity-based assays such as AlphaScreen SureFire.
-
Data Analysis: The ratio of p-ERK1/2 to total ERK1/2 is calculated to normalize for differences in cell number and protein loading. Dose-response curves are generated to determine the potency and efficacy of the compounds.[7][8]
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. Characterization of the novel positive allosteric modulator, this compound, at the muscarinic M(2) and M(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of LY2119620 and Other M4 Positive Allosteric Modulators
The M4 muscarinic acetylcholine (B1216132) receptor, a G protein-coupled receptor, has emerged as a significant therapeutic target for neuropsychiatric disorders, particularly schizophrenia. Its modulation of neural circuits dysregulated in this condition has driven the development of selective activators.[1] Positive allosteric modulators (PAMs) offer a promising approach by enhancing the effect of the endogenous ligand, acetylcholine, thereby offering greater receptor subtype selectivity and potentially a better side-effect profile compared to direct agonists.[2]
This guide provides a detailed comparison of LY2119620, a well-characterized M4 PAM, with other notable M4 PAMs. The focus is on their pharmacological properties, supported by experimental data, to offer a clear perspective for researchers and drug development professionals.
Compound Profiles
This compound: this compound is a potent positive allosteric modulator of both M2 and M4 muscarinic receptors.[3] While it has been instrumental as a research tool and has been developed into a radiotracer for studying the M2/M4 allosteric site, its therapeutic potential is limited by its significant activity at the M2 receptor, which poses a risk for cardiovascular liabilities.[1] Structurally, this compound binds to an allosteric site located in the extracellular vestibule of the receptor.[4]
Emraclidine (CVL-231): Formerly known as PF-06852231, Emraclidine is a selective M4 PAM that has been in clinical development for the treatment of schizophrenia.[5][6] As an oral, brain-penetrant molecule, it represented a significant step forward in developing selective M4-targeted therapies.[6][7] However, it recently faced a setback in a Phase II clinical trial.[5]
VU0152100: VU0152100 is a highly selective M4 PAM that has demonstrated antipsychotic-like effects in various preclinical models.[8] It has been shown to reverse amphetamine-induced hyperlocomotion in rodents, a standard model for antipsychotic activity, without causing the peripheral side effects associated with non-selective muscarinic agonists.[8][9] Its central activity and selectivity make it a key compound in M4 receptor research.[10]
Comparative In Vitro Pharmacology
The following table summarizes the in vitro pharmacological properties of this compound and other selected M4 PAMs. Potency is typically measured by the half-maximal effective concentration (EC50) in functional assays, while selectivity is assessed by comparing activity at M4 versus other muscarinic receptor subtypes (M1, M2, M3, M5).
| Compound | M4 EC50 (nM) | M2 EC50 (nM) | M1/M3/M5 Activity | Cooperativity Factor (α) with ACh at M4 | Reference |
| This compound | ~170 (GTPγS) | ~290 (GTPγS) | Minimal PAM activity | 79.4 | [3] |
| VU0152100 | 380 | >30,000 | No agonist or PAM activity | ~47-fold shift | [9] |
| Emraclidine (CVL-231) | Data not publicly detailed | Highly Selective for M4 | Highly Selective for M4 | Data not publicly detailed | [5][11] |
Note: EC50 values can vary depending on the assay conditions and cell system used. The cooperativity factor (α) indicates the degree to which the PAM enhances the affinity and/or efficacy of the orthosteric agonist.
Mechanism of Action: M4 PAM Signaling Pathway
Positive allosteric modulators bind to a topographically distinct site from the endogenous acetylcholine (ACh) binding site. This binding event induces a conformational change in the receptor that enhances the affinity and/or efficacy of ACh. Upon activation by ACh, the M4 receptor, which is a Gi/o-coupled receptor, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates downstream neuronal activity.
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating experimental findings. Below are representative protocols for key assays used to characterize M4 PAMs.
[³⁵S]GTPγS Binding Assay (for Potency and Efficacy)
This functional assay measures the activation of G proteins coupled to the M4 receptor.
Objective: To determine the EC50 (potency) and Emax (maximal efficacy) of a PAM in the presence of an orthosteric agonist.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human M4 muscarinic receptor (e.g., CHO-K1 cells).
-
Assay Buffer: The assay is typically performed in a buffer containing 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl₂, pH 7.4.
-
Reaction Mixture: Cell membranes (5-10 µg) are incubated in the assay buffer with a fixed concentration of an orthosteric agonist (e.g., 1 µM acetylcholine), varying concentrations of the test PAM (e.g., this compound), 30 µM GDP, and 0.1 nM [³⁵S]GTPγS.
-
Incubation: The reaction is incubated for 60 minutes at 30°C.
-
Termination: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
-
Washing: Filters are washed multiple times with ice-cold buffer to remove unbound radioligand.
-
Quantification: Radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Data are normalized to the response of a saturating concentration of a full agonist. EC50 and Emax values are calculated using a nonlinear regression fit to a sigmoidal dose-response curve.
Radioligand Binding Assay (for Selectivity and Cooperativity)
This assay measures how a PAM affects the binding of a radiolabeled orthosteric ligand to the receptor.
Objective: To determine the selectivity of the PAM for M4 over other muscarinic subtypes and to quantify the cooperativity (α) between the PAM and an orthosteric ligand.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells expressing each of the five human muscarinic receptor subtypes (M1-M5).
-
Assay Setup: Competition binding experiments are performed. Membranes are incubated with a low concentration of a radiolabeled antagonist (e.g., [³H]N-methylscopolamine, [³H]NMS) and varying concentrations of an unlabeled orthosteric agonist (e.g., acetylcholine) in the absence and presence of a fixed concentration of the test PAM (e.g., 10 µM this compound).
-
Incubation: The mixture is incubated to equilibrium (e.g., 2 hours at 25°C).
-
Separation & Quantification: Bound and free radioligand are separated by filtration, and bound radioactivity is counted.
-
Data Analysis: The data from the competition binding curves are fitted to determine the IC50 values of the orthosteric agonist. A leftward shift in the agonist's competition curve in the presence of the PAM indicates positive cooperativity. The cooperativity factor (α) is calculated from the fold shift in the agonist's affinity.
In Vivo Amphetamine-Induced Hyperlocomotion Model
This behavioral model is widely used to screen for antipsychotic activity.
Objective: To assess the in vivo efficacy of an M4 PAM in a rodent model of psychosis-like behavior.
Methodology:
-
Subjects: Adult male rats or mice are used.
-
Habituation: Animals are habituated to open-field activity chambers for a set period (e.g., 60 minutes).
-
Dosing: The test PAM (e.g., VU0152100) or vehicle is administered via an appropriate route (e.g., intraperitoneal, oral).
-
Psychostimulant Challenge: After a pre-treatment period (e.g., 30 minutes), animals are challenged with d-amphetamine (e.g., 1-2 mg/kg, s.c.) to induce hyperlocomotion.
-
Activity Monitoring: Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a subsequent period (e.g., 90-120 minutes).
-
Data Analysis: The total locomotor activity is compared between treatment groups. A statistically significant reduction in amphetamine-induced activity by the PAM, compared to the vehicle group, indicates antipsychotic-like efficacy.
Conclusion
This compound has been a valuable pharmacological tool, providing critical insights into the structure and function of the M2 and M4 receptor allosteric sites.[1][4] However, its lack of selectivity for M4 over M2 receptors renders it unsuitable for therapeutic applications due to safety concerns. In contrast, compounds like Emraclidine and VU0152100 represent the progression toward highly selective M4 PAMs. While clinical development has faced challenges, the preclinical data for selective M4 PAMs strongly support their potential as a novel treatment strategy for schizophrenia.[8][10] Continued research focusing on optimizing both selectivity and pharmacokinetic properties will be essential for the successful clinical translation of this promising class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Addex Expands Pipeline with Selective M4 Positive Allosteric Modulator Program for the Treatment of Schizophrenia & Other Psychotic Disorders - BioSpace [biospace.com]
- 3. LY 2119620 | M2 Receptors | Tocris Bioscience [tocris.com]
- 4. Activation and allosteric modulation of a muscarinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
- 6. Design and Synthesis of Clinical Candidate PF-06852231 (CVL-231): A Brain Penetrant, Selective, Positive Allosteric Modulator of the M4 Muscarinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. axonmedchem.com [axonmedchem.com]
- 8. Antipsychotic drug-like effects of the selective M4 muscarinic acetylcholine receptor positive allosteric modulator VU0152100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. drughunter.com [drughunter.com]
A Comparative Guide to LY2119620 and LY2033298 in M4 Receptor Studies
This guide provides a detailed comparison of two key positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine (B1216132) receptor, LY2119620 and LY2033298. The information presented is intended for researchers, scientists, and drug development professionals engaged in M4 receptor research.
Introduction
The M4 muscarinic acetylcholine receptor, a G protein-coupled receptor (GPCR), is a promising therapeutic target for neurological and psychiatric disorders such as schizophrenia.[1] Positive allosteric modulators offer a mechanism to enhance the effect of the endogenous ligand, acetylcholine, with greater subtype selectivity compared to orthosteric agonists. This compound and LY2033298 are two such PAMs that have been instrumental in the study of M4 receptor function. While structurally similar, they exhibit distinct pharmacological profiles.[2]
Quantitative Data Summary
The following tables summarize the key pharmacological parameters of this compound and LY2033298 at the human M4 receptor. It is important to note that direct comparisons should be made with caution, as the data are compiled from different studies that may have used varying experimental conditions.
Table 1: Binding Affinity and Cooperativity with Acetylcholine (ACh)
| Compound | Binding Affinity (KB) | Cooperativity with ACh (α) | Reference |
| LY2033298 | 200 nM | 35 | [3] |
| This compound | Not explicitly reported as KB | 79.4 | [4] |
Table 2: Functional Activity in [35S]GTPγS Binding Assays
| Compound | Orthosteric Agonist | Potentiation of Agonist Potency | Allosteric Agonism | Reference |
| LY2033298 | Acetylcholine | 40-fold increase | Robust | [3][5] |
| This compound | Acetylcholine | Significant potentiation | Modest | [6] |
| This compound | Oxotremorine-M | Largest cooperativity observed | Modest | [6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the M4 receptor signaling pathway and the general workflows for the key experimental assays used to characterize these compounds.
Caption: M4 receptor signaling pathway activated by acetylcholine and modulated by a PAM.
Caption: General workflow for a [35S]GTPγS binding assay.
Caption: General workflow for an ERK1/2 phosphorylation Western blot assay.
Experimental Protocols
[35S]GTPγS Binding Assay
This assay measures the activation of G proteins upon receptor stimulation.
Materials:
-
Cell membranes from CHO cells stably expressing the human M4 muscarinic receptor (CHO-hM4).
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.
-
GDP (Guanosine diphosphate).
-
[35S]GTPγS (Guanosine 5′-[γ-35S]thiotriphosphate).
-
Agonist (e.g., Acetylcholine).
-
Test compounds (this compound or LY2033298).
-
GF/C filter plates.
-
Scintillation counter.
Procedure:
-
Cell membranes (10-20 µg of protein) are incubated in the assay buffer containing GDP (typically 10 µM) in a 96-well plate.
-
The agonist and/or the PAM (at various concentrations) are added to the wells.
-
The plate is pre-incubated at 30°C for 30 minutes.
-
The reaction is initiated by the addition of [35S]GTPγS (typically 0.1 nM).
-
The plate is incubated for a further 60 minutes at 30°C.
-
The reaction is terminated by rapid filtration through GF/C filter plates, followed by washing with ice-cold wash buffer.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data are analyzed using non-linear regression to determine EC50 and Emax values.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay measures the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2, a downstream event in the M4 receptor signaling cascade.
Materials:
-
CHO-hM4 cells.
-
Cell culture medium (e.g., DMEM/F12).
-
Serum-free medium.
-
Agonist (e.g., Acetylcholine).
-
Test compounds (this compound or LY2033298).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels.
-
PVDF membranes.
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
CHO-hM4 cells are seeded in 6-well plates and grown to 80-90% confluency.
-
Cells are serum-starved for 4-6 hours prior to stimulation.
-
Cells are treated with the agonist and/or PAM for a specified time (e.g., 5-15 minutes).
-
The medium is removed, and cells are washed with ice-cold PBS.
-
Cells are lysed on ice with lysis buffer.
-
Cell lysates are cleared by centrifugation, and the protein concentration of the supernatant is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked (e.g., with 5% BSA in TBST) and then incubated with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
The membrane is washed and incubated with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
The signal is detected using a chemiluminescent substrate and an imaging system.
-
The membrane is then stripped and re-probed with an antibody against total ERK1/2 to normalize for protein loading.
-
Band intensities are quantified, and the ratio of phosphorylated ERK1/2 to total ERK1/2 is calculated.
Discussion and Conclusion
LY2033298 is a highly selective positive allosteric modulator of the M4 receptor, demonstrating a significant potentiation of acetylcholine's potency with robust allosteric agonism.[1][3][5] In contrast, this compound is a PAM for both M2 and M4 receptors, which may present challenges for studies requiring high M4 selectivity.[4][6] However, this compound exhibits a greater cooperativity with acetylcholine at the M4 receptor compared to LY2033298.[3][4]
The choice between these two modulators will depend on the specific requirements of the study. For investigations demanding high M4 receptor selectivity, LY2033298 is the preferred tool. For studies where the dual M2/M4 activity of this compound is acceptable or even of interest, its higher cooperativity may be advantageous.
Both compounds have been instrumental in advancing our understanding of M4 receptor pharmacology and its role in various physiological and pathological processes. The data and protocols presented in this guide are intended to assist researchers in designing and interpreting experiments utilizing these valuable pharmacological tools.
References
- 1. Allosteric modulation of the muscarinic M4 receptor as an approach to treating schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LY 2033298 | M4 Receptors | Tocris Bioscience [tocris.com]
- 4. Characterization of the novel positive allosteric modulator, this compound, at the muscarinic M(2) and M(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of Action and In Vivo Validation of an M4 Muscarinic Acetylcholine Receptor Allosteric Modulator with Potential Antipsychotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Confirming M2/M4 Selectivity of LY2119620 in New Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the M2/M4 muscarinic acetylcholine (B1216132) receptor positive allosteric modulator (PAM) LY2119620 with other relevant alternatives. The following sections detail the performance of these compounds in various assays, supported by experimental data, to assist researchers in selecting the appropriate tools for their studies.
Introduction to M2/M4 Receptor Modulation
Muscarinic acetylcholine receptors M2 and M4 are G-protein coupled receptors (GPCRs) predominantly coupled to the Gi/o signaling pathway. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. These receptors are implicated in a variety of physiological processes, and their modulation is a key area of research for therapeutic interventions in neurological and psychiatric disorders. This compound is a well-characterized PAM that exhibits selectivity for both M2 and M4 receptors. However, its development as a therapeutic has been hindered by its cross-reactivity with the M2 receptor, which can lead to cardiovascular side effects. This guide compares this compound with other M2/M4 selective PAMs, providing a framework for evaluating their selectivity and potency in modern assays.
Comparative Analysis of M2/M4 PAMs
The selectivity and potency of this compound and its alternatives, LY2033298 and VU0152100, have been evaluated in several key assays. The data summarized below is compiled from various studies to provide a comparative overview.
[³⁵S]GTPγS Binding Assays
This assay measures the activation of G-proteins, a proximal event in the GPCR signaling cascade. The data reflects the ability of the PAM to enhance the potency and/or efficacy of an orthosteric agonist (e.g., acetylcholine) in stimulating [³⁵S]GTPγS binding to cell membranes expressing the target receptor.
| Compound | Receptor | Agonist | Parameter | Value | Reference |
| This compound | M2 | Acetylcholine | Cooperativity Factor (α) | 19.5 | |
| M4 | Acetylcholine | Cooperativity Factor (α) | 79.4 | ||
| LY2033298 | M2 | Acetylcholine | KB | 1 μM | |
| Cooperativity Factor (α) | 3.7 | ||||
| M4 | Acetylcholine | KB | 200 nM | ||
| Cooperativity Factor (α) | 35 | ||||
| VU0152100 | M4 | - | IC₅₀ | 380 nM | [1] |
Note: A higher cooperativity factor (α) indicates a greater potentiation of the agonist's effect. KB represents the equilibrium dissociation constant of the allosteric modulator. A lower KB value indicates higher binding affinity.
Functional Assays: ERK1/2 Phosphorylation and IP-One Accumulation
Downstream functional assays, such as measuring the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) and the accumulation of inositol (B14025) monophosphate (IP-One), provide insights into the cellular consequences of receptor activation.
ERK1/2 Phosphorylation Assay Data
| Compound | Receptor | Agonist | Parameter | Value | Reference |
| This compound | M2 | Acetylcholine | EC₅₀, Eₘₐₓ | - | - |
| M4 | Acetylcholine | EC₅₀, Eₘₐₓ | - | - | |
| LY2033298 | M2 | Acetylcholine | EC₅₀, Eₘₐₓ | - | - |
| M4 | Acetylcholine | EC₅₀, Eₘₐₓ | - | - | |
| VU0152100 | M2 | Acetylcholine | EC₅₀, Eₘₐₓ | - | - |
| M4 | Acetylcholine | EC₅₀, Eₘₐₓ | - | - |
IP-One Assay Data
| Compound | Receptor | Agonist | Parameter | Value | Reference |
| This compound | M2 | Acetylcholine | EC₅₀, Eₘₐₓ | - | - |
| M4 | Acetylcholine | EC₅₀, Eₘₐₓ | - | - | |
| LY2033298 | M2 | Acetylcholine | EC₅₀, Eₘₐₓ | - | - |
| M4 | Acetylcholine | EC₅₀, Eₘₐₓ | - | - | |
| VU0152100 | M2 | Acetylcholine | EC₅₀, Eₘₐₓ | - | - |
| M4 | Acetylcholine | EC₅₀, Eₘₐₓ | - | - |
Signaling Pathways and Experimental Workflows
M2 and M4 Muscarinic Receptor Signaling Pathway
Both M2 and M4 receptors couple to Gi/o proteins. Upon activation by an agonist, the G-protein dissociates, and the α-subunit inhibits adenylyl cyclase, leading to a decrease in cAMP production. The βγ-subunits can also modulate other effectors, such as ion channels.
Experimental Workflow: [³⁵S]GTPγS Binding Assay
This workflow outlines the key steps for performing a [³⁵S]GTPγS binding assay to assess the activity of M2/M4 PAMs.
Detailed Experimental Protocols
[³⁵S]GTPγS Binding Assay for M2/M4 Receptors in CHO Cells
Objective: To measure the potentiation of agonist-stimulated [³⁵S]GTPγS binding by a PAM at M2 or M4 muscarinic receptors expressed in Chinese Hamster Ovary (CHO) cells.
Materials:
-
CHO cell membranes expressing human M2 or M4 receptors
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4
-
GDP (10 μM final concentration)
-
Agonist (e.g., Acetylcholine)
-
Positive Allosteric Modulator (e.g., this compound)
-
[³⁵S]GTPγS (0.1 nM final concentration)
-
GF/B filter plates
-
Scintillation fluid
Procedure:
-
Thaw frozen cell membranes on ice.
-
Prepare serial dilutions of the PAM and a fixed concentration of the agonist in assay buffer.
-
In a 96-well plate, add 25 µL of assay buffer (for basal binding), agonist solution, or agonist plus PAM solution.
-
Add 25 µL of diluted cell membranes (typically 5-20 µg of protein per well) to each well.
-
Add 25 µL of GDP solution to each well.
-
Pre-incubate the plate for 15-20 minutes at 30°C.
-
Initiate the binding reaction by adding 25 µL of [³⁵S]GTPγS solution to each well.
-
Incubate the plate for 60 minutes at 30°C with gentle agitation.
-
Terminate the assay by rapid filtration through GF/B filter plates using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filter plates and add scintillation fluid to each well.
-
Count the radioactivity in a scintillation counter.
-
Analyze the data using non-linear regression to determine EC₅₀, Eₘₐₓ, and cooperativity factors.
ERK1/2 Phosphorylation Assay
Objective: To measure the effect of M2/M4 PAMs on agonist-induced ERK1/2 phosphorylation in whole cells.
Materials:
-
CHO cells stably expressing human M2 or M4 receptors
-
Cell culture medium (e.g., DMEM/F-12)
-
Serum-free medium
-
Agonist (e.g., Acetylcholine)
-
Positive Allosteric Modulator (e.g., this compound)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, and appropriate secondary antibodies
-
Western blotting reagents and equipment
Procedure:
-
Seed CHO cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to the experiment.
-
Pre-treat the cells with the PAM or vehicle for a specified time (e.g., 30 minutes).
-
Stimulate the cells with the agonist for a short period (e.g., 5-10 minutes).
-
Aspirate the medium and lyse the cells on ice with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the anti-phospho-ERK1/2 antibody.
-
Detect the signal using a chemiluminescence-based method.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody for normalization.
-
Quantify the band intensities and analyze the data to determine the fold-change in ERK1/2 phosphorylation.
IP-One Accumulation Assay for Gi-Coupled Receptors
Objective: To measure the accumulation of inositol monophosphate (IP1) as a downstream functional readout of M2/M4 receptor activation. Since M2 and M4 are Gi-coupled, this assay typically requires co-expression of a promiscuous G-protein such as Gαq/i5 to couple the receptor to the phospholipase C (PLC) pathway.
Materials:
-
CHO cells co-expressing the M2 or M4 receptor and a promiscuous G-protein (e.g., Gαq/i5)
-
IP-One HTRF assay kit (Cisbio)
-
Stimulation buffer (provided in the kit, containing LiCl)
-
Agonist (e.g., Acetylcholine)
-
Positive Allosteric Modulator (e.g., this compound)
Procedure:
-
Seed the cells in a 384-well plate and culture overnight.
-
Remove the culture medium and add the stimulation buffer.
-
Add the PAM or vehicle, followed by the agonist.
-
Incubate the plate for 60 minutes at 37°C.
-
Add the IP1-d2 and anti-IP1-cryptate reagents from the kit.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible reader at the appropriate wavelengths (emission at 620 nm and 665 nm).
-
Calculate the HTRF ratio and determine the concentration of IP1 from a standard curve.
-
Analyze the dose-response data to determine the EC₅₀ and Eₘₐₓ values.
Conclusion
This guide provides a comparative overview of this compound and other M2/M4 selective positive allosteric modulators. The provided data and experimental protocols for [³⁵S]GTPγS binding, ERK1/2 phosphorylation, and IP-One accumulation assays offer a robust framework for researchers to confirm and compare the M2/M4 selectivity of these compounds in their own experimental settings. While this compound remains a valuable tool for studying M2/M4 receptor function, the development and characterization of more selective M4 PAMs like LY2033298 and VU0152100 are crucial for advancing our understanding of the specific roles of the M4 receptor and for the development of novel therapeutics with improved side-effect profiles. Further head-to-head comparative studies in standardized assays are warranted to fully elucidate the selectivity profiles of these important research tools.
References
Comparative Analysis of LY2119620 Binding Affinity and Allosteric Modulation at Muscarinic M2 and M4 Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation and comparative analysis of the binding affinity data for LY2119620, a positive allosteric modulator (PAM) of the muscarinic M2 and M4 acetylcholine (B1216132) receptors. The data presented herein is compiled from multiple studies to offer a robust overview of its pharmacological profile. Furthermore, this guide details the experimental protocols utilized in these studies and presents a comparison with alternative allosteric modulators.
Quantitative Data Summary
The following tables summarize the binding affinity and allosteric modulatory effects of this compound at the human M2 and M4 muscarinic receptors.
Table 1: Binding Affinity of this compound at M2 and M4 Receptors
| Parameter | M2 Receptor | M4 Receptor | Reference |
| KB (μM) | ~1.9 - 3.4 | ~1.9 - 3.4 | [1] |
| Ki (nM) | 3548 - 9333 | Not Reported | [2] |
KB represents the equilibrium dissociation constant of the allosteric modulator. A lower KB value indicates higher binding affinity. Ki represents the inhibitory constant, indicating the concentration of a competing ligand that will block 50% of the specific binding of a radioligand.
Table 2: Allosteric Modulatory Effects of this compound on Orthosteric Agonist Binding
| Orthosteric Agonist | Receptor | Parameter | Value | Reference |
| Acetylcholine (ACh) | M2 | Cooperativity Factor (α) | 19.5 | [3] |
| M4 | Cooperativity Factor (α) | 79.4 | [3] | |
| Iperoxo | M2 | Cooperativity | Strong Positive | [4] |
| Oxotremorine-M (Oxo-M) | M2 | Cooperativity | Largest Observed | [5] |
| M4 | Cooperativity | Largest Observed | [5] |
The cooperativity factor (α) quantifies the degree to which the allosteric modulator enhances the binding of the orthosteric agonist. An α value greater than 1 indicates positive cooperativity.
Table 3: Effect of this compound on Orthosteric Agonist Bmax
| Receptor | Bmax (fmol/mg) without this compound | Bmax (fmol/mg) with 10 μM this compound | Fold Increase | Reference |
| M2 | 793 ± 1.95 | 2850 ± 162 | ~3.6 | [1] |
| M4 | 284 ± 18.3 | 1340 ± 42.2 | ~4.7 | [1] |
Bmax represents the maximum number of binding sites. An increase in Bmax in the presence of this compound suggests that the PAM stabilizes a receptor conformation with a higher affinity for the orthosteric agonist.
Table 4: Comparison of this compound with Alternative M4 Receptor Allosteric Modulators
| Compound | Receptor | KB (nM) | Cooperativity Factor (α) with ACh | Reference |
| This compound | M2 | ~1900-3400 | 19.5 | [1][3] |
| M4 | ~1900-3400 | 79.4 | [1][3] | |
| LY2033298 | M2 | 1000 | 3.7 | [6] |
| M4 | 200 | 35 | [6] | |
| VU0010010 | M4 | Not Reported | Not Reported |
Experimental Protocols
The data presented in this guide were primarily generated using radioligand binding assays and functional assays such as [35S]GTPγS binding. Detailed methodologies for these key experiments are provided below.
Radioligand Binding Assays for Allosteric Modulator Characterization
Radioligand binding assays are fundamental for determining the affinity of a ligand for its receptor and for characterizing the interactions of allosteric modulators.
Objective: To determine the binding affinity (Kd or Ki) of this compound and its cooperativity with orthosteric ligands at M2 and M4 muscarinic receptors.
Materials:
-
Cell membranes prepared from CHO cells stably expressing human M2 or M4 muscarinic receptors.
-
Radioligand: [3H]N-methylscopolamine ([3H]NMS) as an orthosteric antagonist or [3H]this compound as the allosteric modulator.
-
Orthosteric ligands: Acetylcholine (ACh), iperoxo, oxotremorine-M.
-
Test compound: this compound.
-
Assay buffer: Typically Tris-HCl buffer with MgCl2.
-
96-well filter plates.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: CHO cells expressing the receptor of interest are harvested and homogenized in a lysis buffer. The cell lysate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer. Protein concentration is determined using a standard protein assay.
-
Saturation Binding ([3H]this compound):
-
To determine the Kd and Bmax of [3H]this compound, increasing concentrations of the radioligand (e.g., 0.2 to 60 nM) are incubated with the cell membranes in the presence of a high concentration of an orthosteric agonist (e.g., 100 µM) to promote the high-affinity state for the PAM.[1]
-
Nonspecific binding is determined in the presence of a high concentration of unlabeled this compound.
-
The reaction is incubated for a specific time (e.g., 1 hour) at a controlled temperature (e.g., 25°C).[1]
-
-
Competition Binding (to determine Ki of unlabeled this compound):
-
A fixed concentration of a radiolabeled orthosteric antagonist (e.g., [3H]NMS) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.
-
This assay determines if this compound competes for the orthosteric binding site.
-
-
Allosteric Modulation of Orthosteric Ligand Binding:
-
To determine the cooperativity factor (α), a fixed concentration of a radiolabeled orthosteric agonist or antagonist is incubated with the cell membranes in the presence of increasing concentrations of this compound.
-
Alternatively, saturation binding of a radiolabeled orthosteric agonist is performed in the absence and presence of a fixed concentration of this compound to observe changes in Kd and Bmax.
-
-
Assay Termination and Detection:
-
The binding reaction is terminated by rapid filtration through the filter plates to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer.
-
Scintillation cocktail is added to the dried filters, and the radioactivity is counted using a liquid scintillation counter.
-
-
Data Analysis: The raw data (counts per minute) are analyzed using nonlinear regression to determine Kd, Ki, Bmax, and the cooperativity factor (α).
[35S]GTPγS Functional Assay
This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins.
Objective: To assess the ability of this compound to potentiate agonist-induced G-protein activation at M2 and M4 receptors.
Materials:
-
Cell membranes prepared from cells expressing the M2 or M4 receptor.
-
[35S]GTPγS.
-
GDP.
-
Orthosteric agonists (ACh, iperoxo, etc.).
-
Test compound: this compound.
-
Assay buffer containing MgCl2 and NaCl.
Procedure:
-
Membrane Incubation: Cell membranes are pre-incubated with the desired concentrations of the orthosteric agonist and/or this compound in the assay buffer containing GDP.
-
Initiation of Reaction: The reaction is initiated by the addition of [35S]GTPγS.
-
Incubation: The reaction mixture is incubated for a specific period to allow for [35S]GTPγS binding to activated G-proteins.
-
Termination and Detection: The reaction is terminated by rapid filtration, and the amount of bound [35S]GTPγS is quantified by scintillation counting.
-
Data Analysis: The data are analyzed to determine the EC50 (potency) and Emax (efficacy) of the agonist in the absence and presence of this compound, allowing for the quantification of the potentiation effect.
Visualizations
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a radioligand binding assay.
Signaling Pathway: M2/M4 Receptor and Positive Allosteric Modulation
Caption: M2/M4 receptor signaling and PAM mechanism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rcsb.org [rcsb.org]
- 3. LY 2119620 | M2 Receptors | Tocris Bioscience [tocris.com]
- 4. biblio.vub.ac.be [biblio.vub.ac.be]
- 5. Characterization of the novel positive allosteric modulator, this compound, at the muscarinic M(2) and M(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
A Comparative Analysis of the Allosteric Modulator LY2119620 and Orthosteric Agonists at the M2 Muscarinic Receptor
This guide provides a detailed comparison between the positive allosteric modulator (PAM) LY2119620 and traditional orthosteric agonists, focusing on their interaction with the M2 muscarinic acetylcholine (B1216132) receptor (M2R). The M2R, a G protein-coupled receptor (GPCR), is a key regulator of cardiac function and central nervous system processes.[1] Understanding the distinct mechanisms of these compounds is crucial for researchers in pharmacology and drug development.
Orthosteric agonists, such as the endogenous ligand acetylcholine or synthetic agonists like iperoxo (B8088848), bind directly to the highly conserved primary binding site of the receptor to activate it.[2] In contrast, allosteric modulators bind to a topographically distinct site, influencing the receptor's conformation and modulating the effects of the orthosteric ligand.[3][4] this compound is a selective PAM for the M2 and M4 receptors, meaning it enhances the binding and/or functional activity of orthosteric agonists.[5][6]
Comparative Mechanism of Action
Orthosteric agonists directly stabilize the active conformation of the M2R, leading to the activation of Gi/o proteins. This activation inhibits adenylyl cyclase, reducing intracellular cAMP levels, and modulates ion channel activity.
This compound's mechanism is more nuanced. It binds to a site in the extracellular vestibule of the M2R, just above the orthosteric pocket.[1] This binding induces a slight conformational change that enhances the affinity of the orthosteric agonist for its binding site.[1][7] This is known as positive binding cooperativity.[4] The result is a ternary complex where the receptor is bound simultaneously by both the orthosteric agonist and the allosteric modulator, leading to a potentiated downstream signal.[4][8] While this compound can directly activate the M2 receptor, it does so with much lower potency and efficacy compared to orthosteric agonists.[1][3]
Data Presentation
The following tables summarize the quantitative data comparing this compound with representative orthosteric agonists at the M2 muscarinic receptor.
Table 1: Binding Characteristics
| Compound/Pairing | Ligand Type | Target Receptor | Affinity (KB) | Key Finding | Citation |
| This compound | Positive Allosteric Modulator | M2 / M4 | ~1.9 - 3.4 µM | Binds to a distinct allosteric site. | [9] |
| Iperoxo + this compound | Orthosteric Agonist + PAM | M2 | N/A | This compound demonstrates strong positive cooperativity, enhancing iperoxo's binding affinity. | [1][7] |
| Oxotremorine M + this compound | Orthosteric Agonist + PAM | M2 / M4 | N/A | This compound (10 µM) increases Bmax of [3H]Oxo-M binding ~3.6-fold at M2R and ~4.7-fold at M4R. | [5][9] |
Table 2: Functional Characteristics
| Compound/Pairing | Ligand Type | Assay | Potency (EC50) | Efficacy (% of Max Response) | Key Finding | Citation | | :--- | :--- | :--- | :--- | :--- | :--- | | This compound (alone) | Positive Allosteric Modulator | [35S]GTPγS | Low | 23.2 ± 2.18% (M2R) | Exhibits modest direct agonist activity on its own. |[1][9] | | Iperoxo | Orthosteric Agonist | Multiple | High | High | A high-efficacy orthosteric agonist. |[1][5] | | Oxotremorine M + this compound | Orthosteric Agonist + PAM | [35S]GTPγS | N/A | N/A | Shows the largest potentiation and cooperativity among tested orthosteric-allosteric pairs. |[5] | | Iperoxo + this compound | Orthosteric Agonist + PAM | Multiple | N/A | No significant change | this compound enhances iperoxo's affinity without significantly altering its efficacy. |[1][7] |
Signaling Pathway Visualization
The M2 muscarinic receptor primarily signals through the Gi/o pathway. Upon activation, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP), while the βγ subunit can directly modulate ion channels, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs). This compound potentiates this cascade by stabilizing the agonist-bound active state.
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon research findings. Below are summarized protocols for key assays used in the characterization of this compound and orthosteric agonists.
Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from the receptor, allowing for the determination of binding affinity (Ki).
Methodology:
-
Membrane Preparation: CHO or HEK293 cells expressing the M2 receptor are harvested, homogenized in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2), and centrifuged to pellet the cell membranes. The final pellet is resuspended, and protein concentration is determined.[2]
-
Assay Setup: In a 96-well plate, incubate the prepared membranes with a fixed concentration of a radiolabeled antagonist (e.g., [3H]-NMS) and varying concentrations of the competing ligand (e.g., iperoxo or this compound).
-
Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to reach equilibrium.[9]
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competing ligand. Fit the data to a one-site competition model to determine the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.
[35S]GTPγS Functional Assay
This assay measures the functional activation of Gi/o-coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor stimulation.
Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the M2 receptor as described above.
-
Assay Setup: Pre-incubate membranes in an assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl2) containing GDP (e.g., 10 µM) and the test compound (orthosteric agonist and/or PAM) for 30 minutes at 25°C.[10]
-
Initiation: Add [35S]GTPγS to the reaction mixture to a final concentration of ~0.3 nM.[10]
-
Incubation: Incubate for 60 minutes at 25°C to allow for agonist-stimulated binding of the radioligand.
-
Termination & Filtration: Stop the reaction by rapid filtration through glass fiber filters.
-
Quantification: Measure the amount of bound [35S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the stimulated binding against the log concentration of the agonist to generate a concentration-response curve, from which potency (EC50) and efficacy (Emax) can be determined.
References
- 1. Activation and allosteric modulation of a muscarinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Pharmacology and Binding of mGlu2 Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Current Advances in Allosteric Modulation of Muscarinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the novel positive allosteric modulator, this compound, at the muscarinic M(2) and M(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Characterization of the Novel Positive Allosteric Modulator, this compound, at the Muscarinic M2 and M4 Receptors | Semantic Scholar [semanticscholar.org]
- 7. biblio.vub.ac.be [biblio.vub.ac.be]
- 8. Synergistic regulation mechanism of iperoxo and this compound for muscarinic acetylcholine M2 receptor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Covalent Allosteric Probe for the Metabotropic Glutamate Receptor 2: Design, Synthesis, and Pharmacological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Efficacy of LY2119620: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of LY2119620's performance against other alternatives, supported by experimental data. Discover its mechanism of action, efficacy in various cell systems, and detailed experimental protocols to assess its potential in your research.
This compound is a positive allosteric modulator (PAM) that selectively targets the M2 and M4 muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] Unlike orthosteric agonists that directly activate the receptor at the primary binding site, this compound binds to a distinct, spatially separate allosteric site on the receptor.[2] This binding induces a conformational change in the receptor, which in turn enhances the binding affinity and/or signaling efficacy of the endogenous neurotransmitter, acetylcholine, as well as other orthosteric agonists.[2][3] This mechanism of action offers the potential for greater subtype selectivity and a more nuanced modulation of receptor activity compared to traditional agonists.
Comparative Efficacy Data
The following table summarizes the quantitative data on the efficacy of this compound in comparison to other relevant compounds. The data is compiled from various in vitro studies and highlights the potency and cooperative effects of this compound.
| Compound | Receptor Target | Assay Type | Parameter | Value | Cell System | Reference |
| This compound | M2 mAChR | [³⁵S]GTPγS Binding | EC₅₀ (as agonist) | Low potency | Sf9 insect cells | [3] |
| This compound | M2 mAChR | [³⁵S]GTPγS Binding | Cooperativity with Iperoxo | Strong positive | Sf9 insect cells | [3] |
| This compound | M4 mAChR | [³⁵S]GTPγS Binding | Cooperativity with Oxotremorine M | Largest cooperativity observed | CHO cells | [1] |
| This compound | M2 & M4 mAChR | Functional Assay | Cooperativity factor (α) with ACh | M2: 19.5, M4: 79.4 | Not specified | |
| LY2033298 | M2 mAChR | Radioligand Binding | Pharmacological properties | Similar to this compound | Sf9 insect cells | [3] |
Signaling Pathway and Mechanism of Action
This compound modulates the signaling of M2 and M4 muscarinic receptors, which are G-protein coupled receptors (GPCRs). Upon binding of an orthosteric agonist like acetylcholine, these receptors primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This compound, by binding to an extracellular vestibule of the receptor, enhances the ability of the orthosteric agonist to activate this downstream signaling cascade.[3]
References
- 1. Characterization of the novel positive allosteric modulator, this compound, at the muscarinic M(2) and M(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current Advances in Allosteric Modulation of Muscarinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation and allosteric modulation of a muscarinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Species-Specificity of LY2119620: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the species-specificity of a compound is a critical step in preclinical development. This guide provides an objective comparison of the positive allosteric modulator (PAM) LY2119620, focusing on its species-dependent activity at the M2 and M4 muscarinic acetylcholine (B1216132) receptors (mAChRs). We present supporting experimental data, detailed methodologies, and comparisons with alternative M2/M4 PAMs to aid in the design and interpretation of preclinical studies.
This compound is a potent and selective positive allosteric modulator of M2 and M4 muscarinic receptors.[1][2] It binds to a site topographically distinct from the orthosteric site recognized by the endogenous ligand acetylcholine (ACh), enhancing the affinity and/or efficacy of orthosteric agonists.[1] This mechanism offers the potential for greater subtype selectivity compared to orthosteric agonists. However, this compound exhibits significant species-dependent differences in its pharmacological profile, a crucial consideration for its use as a research tool and for the translation of preclinical findings.
Comparative Pharmacological Profile of this compound
This compound displays a marked preference for human M2 and M4 receptors over their rodent counterparts. This section summarizes the available quantitative data on the binding affinity and functional potentiation of this compound across different species.
Binding Affinity
Radioligand binding studies have been employed to determine the affinity of this compound for the allosteric site on M2 and M4 receptors. The affinity is typically expressed as the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki).
| Species | Receptor | Parameter | Value | Reference |
| Human | M2 | KB (μM) | ~1.9 - 3.4 | [3] |
| Human | M4 | KB (μM) | ~1.9 - 3.4 | [3] |
| Rodent | M2/M4 | Affinity | Low | [3] |
| Cynomolgus Monkey | M2/M4 | Inferred Affinity | Similar to Human | [3] |
Functional Potentiation
The positive allosteric modulatory effects of this compound are quantified by its ability to potentiate the response of an orthosteric agonist. This is often expressed as a cooperativity factor (α), where a value greater than 1 indicates positive cooperativity. The potency of the PAM is determined by its EC50 in functional assays.
| Species | Receptor | Orthosteric Agonist | Assay | Parameter | Value | Reference |
| Human | M2 | Acetylcholine | GTPγS | α | 19.5 | |
| Human | M4 | Acetylcholine | GTPγS | α | 79.4 | |
| Human | M2 | Oxotremorine-M | GTPγS | α | - | [1] |
| Human | M4 | Oxotremorine-M | GTPγS | α | Largest cooperativity observed | [1] |
| Human | M2 | Iperoxo | Radioligand Binding | Strong positive cooperativity | [4] |
Note: The cooperativity factor (α) indicates the fold-increase in the affinity of the orthosteric agonist in the presence of the allosteric modulator.
Comparison with Alternative M2/M4 PAMs
Several other PAMs targeting M2 and/or M4 receptors have been developed, some of which also exhibit species-dependent activity. A comparison with these compounds provides a broader context for the species-specificity of this compound.
| Compound | Target(s) | Species Specificity Highlights | Reference(s) |
| VU0152100 | M4 | Centrally penetrant and highly selective M4 PAM. Reverses amphetamine-induced hyperlocomotion in rats. | [2][5] |
| ML173 (CID 45142486) | M4 | Displays an order of magnitude greater potency at the human M4 receptor (EC50 = 95 nM) compared to the rat M4 receptor (EC50 = 2.4 μM). | [6] |
| LY2033298 | M4 | A congener of this compound with similar pharmacological properties. | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.
Figure 1. Signaling pathway of M2/M4 receptor activation and allosteric modulation by this compound.
Figure 2. A generalized workflow for the in vitro characterization of a PAM like this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used to characterize this compound.
Radioligand Binding Assays
These assays are used to determine the binding affinity of this compound to the M2 and M4 receptors.
-
Membrane Preparation:
-
Culture cells stably or transiently expressing the muscarinic receptor subtype of interest (e.g., CHO or HEK293 cells).
-
Harvest cells and homogenize in a suitable buffer (e.g., Tris-HCl) to prepare cell membranes.
-
Determine protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
-
Saturation Binding (to determine Kd and Bmax of a radiolabeled ligand):
-
Incubate a fixed amount of cell membrane protein with increasing concentrations of a radiolabeled allosteric modulator (e.g., [3H]this compound).
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled competing ligand.
-
Incubate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity on the filters using liquid scintillation counting.
-
Analyze the data using non-linear regression to determine Kd and Bmax values.
-
-
Competition Binding (to determine Ki of a non-labeled ligand):
-
Incubate a fixed amount of cell membrane protein and a fixed concentration of a suitable radioligand with increasing concentrations of the unlabeled competitor (this compound).
-
Follow the incubation, filtration, and quantification steps as in the saturation binding assay.
-
Analyze the data to determine the IC50 (concentration of competitor that inhibits 50% of specific radioligand binding) and calculate the Ki using the Cheng-Prusoff equation.
-
[35S]GTPγS Binding Functional Assay
This functional assay measures the activation of G proteins coupled to the muscarinic receptors and is used to determine the potency (EC50) and efficacy of agonists and the cooperativity of PAMs.
-
Assay Buffer Preparation: Prepare an assay buffer containing HEPES, MgCl2, NaCl, and GDP.
-
Incubation:
-
In a microplate, add cell membranes, the orthosteric agonist (e.g., acetylcholine) at a fixed concentration (typically the EC20 or EC50), and varying concentrations of the PAM (this compound).
-
Add [35S]GTPγS to initiate the reaction.
-
Incubate at a controlled temperature (e.g., 30°C) for a specific duration.
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through filter plates.
-
Wash the filters to remove unbound [35S]GTPγS.
-
Measure the radioactivity bound to the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the stimulated [35S]GTPγS binding against the concentration of the PAM to determine its EC50.
-
To determine the cooperativity factor (α), perform agonist concentration-response curves in the absence and presence of a fixed concentration of the PAM. The fold-shift in the agonist's EC50 provides an estimate of α.
-
Conclusion
The available data clearly indicate that this compound is a potent positive allosteric modulator of human M2 and M4 muscarinic receptors with significantly lower affinity for the corresponding rodent receptors. This pronounced species-specificity is a critical factor to consider when using this compound in preclinical research. For studies involving rodent models, the reduced potency of this compound may necessitate higher doses or may not produce the same pharmacological effects observed in human-based assays. Researchers should carefully consider the species of their experimental system and may need to explore alternative PAMs with more favorable cross-species profiles for translational studies. The high degree of sequence homology between human and cynomolgus monkey M2 and M4 receptors suggests that this compound is likely to be a valuable tool for studies in non-human primates. This guide provides a foundation for making informed decisions regarding the use of this compound and other M2/M4 PAMs in drug discovery and development.
References
- 1. Characterization of the novel positive allosteric modulator, this compound, at the muscarinic M(2) and M(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antipsychotic Drug-Like Effects of the Selective M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator VU0152100 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Generation and pharmacological analysis of M2 and M4 muscarinic receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM) Series with Greatly Improved Human Receptor Activity - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of LY2119620
For Immediate Implementation by Laboratory Personnel
The proper disposal of the research compound LY2119620, a thienopyridine derivative, is critical to ensure laboratory safety, environmental protection, and regulatory compliance. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on established protocols for general chemical waste management and safety data for structurally related thienopyridine compounds, such as prasugrel (B1678051) and ticlopidine. These related compounds are known to be harmful if swallowed, can cause organ damage through prolonged exposure, and are toxic to aquatic life with long-lasting effects.[1][2] Therefore, this compound should be treated as hazardous chemical waste.
Quantitative Hazard Data for Structurally Related Compounds
To provide a clear reference for the potential hazards of this compound, the following table summarizes key data for related thienopyridine compounds. This information should guide the handling and disposal procedures.
| Parameter | Hazard Classification | Source |
| Prasugrel | Acute toxicity (oral), Category 4 (Harmful if swallowed) | [1] |
| Specific target organ toxicity – Repeated exposure, Category 1 | [1] | |
| Toxic to aquatic life with long-lasting effects | [2] | |
| Ticlopidine | Very toxic to aquatic life with long-lasting effects | [3] |
| Causes serious eye damage | [3] | |
| Harmful if swallowed | [3] |
Experimental Protocols for Disposal
The following step-by-step protocol must be followed for the disposal of this compound and any materials contaminated with it.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound waste.
2. Waste Segregation:
-
This compound waste must be segregated from general, non-hazardous, and biological waste streams.
-
Do not mix this compound waste with incompatible chemicals.
3. Containerization:
-
Solid Waste:
-
Place solid this compound, along with any contaminated materials (e.g., weighing papers, pipette tips, gloves, and empty vials), into a designated, sealable, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Solutions containing this compound must not be disposed of down the sink or drain.
-
Collect all liquid waste in a sealed, leak-proof, and chemically compatible hazardous waste container.
-
4. Labeling:
-
All hazardous waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The chemical name: "this compound"
-
The primary hazards (e.g., "Toxic," "Environmental Hazard")
-
The accumulation start date
-
5. Storage:
-
Store sealed hazardous waste containers in a designated and secure satellite accumulation area.
-
Ensure the storage area is away from drains, sources of ignition, and general laboratory traffic.
-
Follow all institutional guidelines for the storage of hazardous chemical waste.
6. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not attempt to dispose of this compound waste through regular trash or other non-compliant methods.
Visual Guidance for Disposal Workflow
The following diagram illustrates the decision-making process and procedural workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling LY2119620
Disclaimer: A specific Safety Data Sheet (SDS) for LY2119620 is not publicly available. The following guidance is based on best practices for handling potent, non-cytotoxic pharmaceutical research compounds. Researchers, scientists, and drug development professionals must conduct a thorough, site-specific risk assessment before handling any new chemical entity and consult with their institution's Environmental Health and Safety (EHS) department.
This guide provides essential procedural information for the safe handling of this compound, a positive allosteric modulator of M₂ and M₄ muscarinic receptors. Adherence to these protocols is critical for minimizing exposure and ensuring a safe laboratory environment.
I. Personal Protective Equipment (PPE)
The selection of appropriate PPE is the final line of defense against chemical exposure and should be determined after a comprehensive risk assessment that considers the quantity, physical form (solid or solution), and the specific procedures being performed.
The following table summarizes recommended PPE for various laboratory activities involving potent research compounds like this compound.
| Activity | Hand Protection | Eye and Face Protection | Body Protection | Respiratory Protection |
| Weighing and Dispensing (as a powder) | Double-gloving with chemical-resistant gloves (e.g., nitrile). | Chemical splash goggles and a face shield. | Disposable, solid-front gown with tight-fitting cuffs; disposable sleeve covers. | A certified N95 or higher-level respirator is recommended. A powered air-purifying respirator (PAPR) may be required based on risk assessment. |
| Solution Preparation and Handling | Chemical-resistant gloves (e.g., nitrile). | Safety glasses with side shields or chemical splash goggles. | Laboratory coat. | Work should be performed in a certified chemical fume hood to avoid inhalation of vapors or aerosols. |
| Cleaning and Decontamination | Chemical-resistant gloves (e.g., nitrile). | Chemical splash goggles. | Laboratory coat or disposable gown. | Not generally required if cleaning is performed in a well-ventilated area. |
Note: Always inspect gloves for tears or punctures before use and change them immediately if contaminated. Remove PPE in a manner that avoids cross-contamination.
II. Experimental Protocols: Safe Handling and Disposal
A. Engineering Controls:
-
Primary Containment: All work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood, glove box, or other ventilated enclosure to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation.
-
Safety Equipment: An eyewash station and safety shower must be readily accessible in the work area.
B. Procedural Guidance:
-
Preparation: Before handling this compound, designate a specific work area. Cover the work surface with absorbent, disposable bench paper.
-
Weighing: When weighing the solid compound, use a ventilated balance enclosure or perform the task in a chemical fume hood to control airborne particulates.
-
Solution Preparation: Prepare solutions within a chemical fume hood. Add the solvent to the solid compound slowly to avoid splashing.
-
Personal Hygiene: Avoid eating, drinking, or applying cosmetics in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
C. Disposal Plan:
-
Contaminated Waste: All disposable items that have come into contact with this compound, including gloves, bench paper, pipette tips, and empty vials, should be considered hazardous waste.
-
Waste Collection: Collect all contaminated solid and liquid waste in clearly labeled, sealed containers.
-
Disposal: Dispose of all hazardous waste through your institution's certified hazardous waste program. Do not dispose of this compound or its waste down the drain.
III. Visualized Workflows
The following diagrams illustrate key procedural workflows for handling this compound safely.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
